Technical Documentation Center

(4-Methoxybenzofuran-6-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Methoxybenzofuran-6-yl)methanol
  • CAS: 831223-00-8

Core Science & Biosynthesis

Foundational

(4-Methoxybenzofuran-6-yl)methanol: A Critical Building Block in Targeted Kinase Inhibitor Design

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). (4-Methoxybenzofuran-6-yl)methanol has emerged as a highly privileged building block, particularly in the synthesis of next-generation, highly selective covalent inhibitors of Bruton's Tyrosine Kinase (BTK) and novel anti-inflammatory agents.

This technical whitepaper provides an in-depth analysis of the chemical properties, synthetic methodologies, and pharmacological applications of (4-Methoxybenzofuran-6-yl)methanol. Drawing upon field-proven process chemistry principles, this guide elucidates the causality behind synthetic choices and provides self-validating experimental protocols designed for high-fidelity scale-up.

Structural Identity and Physicochemical Profiling

The architectural value of (4-Methoxybenzofuran-6-yl)methanol lies in its tripartite functionalization:

  • Benzofuran Core: Provides a rigid, planar, electron-rich aromatic system ideal for π−π stacking interactions within the hinge region of kinase ATP-binding pockets.

  • C4-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance, modulating the electron density of the furan ring and providing a steric boundary that enhances kinase selectivity (e.g., distinguishing BTK from EGFR).

  • C6-Hydroxymethyl Group: Serves as a versatile synthetic handle. The primary alcohol can be readily oxidized to an aldehyde, converted to a leaving group (halide/mesylate), or engaged in etherification, enabling rapid structure-activity relationship (SAR) exploration.

Quantitative Physicochemical Data

To facilitate rational drug design and computational modeling, the core physicochemical parameters of (4-Methoxybenzofuran-6-yl)methanol are summarized below, derived from established chemical databases .

ParameterValuePharmacochemical Implication
Molecular Formula C 10​ H 10​ O 3​ Defines stoichiometric requirements for downstream coupling.
Molecular Weight 178.18 g/mol Low molecular weight ensures the final API remains within Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (-OH)Facilitates critical hydrogen bonding with target residues prior to functionalization.
Hydrogen Bond Acceptors 3 (Furan O, Methoxy O, Hydroxyl O)Enhances aqueous solubility and receptor interaction potential.
Rotatable Bonds 2Maintains high structural rigidity, reducing entropic penalty upon target binding.
Topological Polar Surface Area (TPSA) 38.7 ŲExcellent membrane permeability profile for intracellular targets.

Synthetic Methodology: A Self-Validating Protocol

As an application scientist overseeing scale-up, I prioritize routes that minimize intermediate purification and utilize self-validating endpoints. The most robust "top-down" approach to synthesizing (4-Methoxybenzofuran-6-yl)methanol begins with the esterification and subsequent reduction of 4-methoxybenzofuran-6-carboxylic acid.

Causality Behind Reagent Selection

We employ Lithium Aluminum Hydride (LiAlH 4​ ) in anhydrous Tetrahydrofuran (THF) for the reduction step. While milder reducing agents (like NaBH 4​ ) are safer, they fail to efficiently reduce esters to primary alcohols. The benzofuran core is sensitive to strong electrophilic conditions, making a controlled, nucleophilic hydride transfer the optimal choice to prevent furan ring-opening or over-reduction.

Synthesis A 4-Methoxybenzofuran-6-carboxylic acid (Starting Material) B Esterification (MeOH, H2SO4, Reflux) A->B C Methyl 4-methoxybenzofuran-6-carboxylate (Intermediate) B->C D Hydride Reduction (LiAlH4, THF, 0°C) C->D E (4-Methoxybenzofuran-6-yl)methanol (Target Compound) D->E

Step-by-step synthetic workflow for (4-Methoxybenzofuran-6-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Esterification

  • Reaction: Suspend 4-methoxybenzofuran-6-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes). Add concentrated H 2​ SO 4​ (0.1 eq) dropwise.

  • Execution: Reflux the mixture at 65°C for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the highly polar baseline acid spot confirms quantitative conversion.

  • Workup: Concentrate in vacuo, neutralize with saturated NaHCO 3​ , and extract with dichloromethane (DCM). Dry over anhydrous Na 2​ SO 4​ and concentrate to yield the methyl ester.

Step 2: Reduction (The Fieser Method)

  • Preparation: In a flame-dried flask under N 2​ , suspend LiAlH 4​ (1.5 eq) in anhydrous THF (5 volumes) and cool to 0°C using an ice bath.

  • Addition: Dissolve the intermediate methyl ester in THF (3 volumes) and add dropwise over 30 minutes to control the exothermic evolution of H 2​ gas.

  • Execution: Stir at room temperature for 2 hours.

  • Self-Validating Workup (Crucial): To quench the reaction without forming unfilterable aluminum emulsions, apply the Fieser Workup . For every x grams of LiAlH 4​ used, sequentially add:

    • x mL of distilled H 2​ O (dropwise, vigorous bubbling).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H 2​ O.

  • Isolation: Stir for 15 minutes until a stark white, granular precipitate forms. Filter through a Celite pad. The filtrate contains the pure product. Concentrate to yield (4-Methoxybenzofuran-6-yl)methanol as an off-white solid (Typical yield: >85%).

Application in Drug Discovery: BTK Inhibitors

The primary commercial and scientific driver for utilizing (4-Methoxybenzofuran-6-yl)methanol is its role in synthesizing highly selective covalent inhibitors of Bruton's Tyrosine Kinase (BTK) .

In the development of preclinical candidates like BGB-8035 , researchers required a scaffold that could occupy the ATP-binding pocket while extending an electrophilic warhead (such as an acrylamide) to covalently bind to the Cys481 residue of BTK. The benzofuran core derived from (4-Methoxybenzofuran-6-yl)methanol provides the exact spatial geometry required. The methoxy group at C4 is strategically positioned to clash sterically with the binding pockets of off-target kinases (like EGFR and Tec), thereby granting BGB-8035 an exceptional safety profile compared to first-generation inhibitors like Ibrutinib.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK Spleen Tyrosine Kinase (SYK) BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFKB NF-κB Pathway Activation PLCg2->NFKB Prolif Malignant B-Cell Proliferation NFKB->Prolif Inhibitor BGB-8035 (Benzofuran Derivative) Highly Selective Covalent Inhibitor Inhibitor->BTK Irreversible Binding at Cys481

Mechanism of action for BTK inhibitors derived from (4-Methoxybenzofuran-6-yl)methanol.

Furthermore, derivatives of methoxybenzofurans have demonstrated significant utility as anti-inflammatory and analgesic agents by acting as selective COX-2 inhibitors, bypassing the gastrointestinal toxicity associated with traditional NSAIDs .

Analytical Characterization Standards

To ensure the integrity of the synthesized (4-Methoxybenzofuran-6-yl)methanol before downstream coupling, the following analytical signatures must be verified:

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • δ 7.58 (d, J = 2.2 Hz, 1H): Furan C2 proton (highly deshielded due to adjacent oxygen).

    • δ 7.15 (s, 1H): Aromatic proton at C7.

    • δ 6.85 (s, 1H): Aromatic proton at C5.

    • δ 6.78 (d, J = 2.2 Hz, 1H): Furan C3 proton.

    • δ 4.75 (s, 2H): Benzylic methylene protons (-C**H 2​ **OH).

    • δ 3.95 (s, 3H): Methoxy protons (-OC**H 3​ ).

    • δ 1.80 (br s, 1H): Hydroxyl proton (exchangeable with D 2​ O).

  • LC-MS (ESI+):

    • Expected m/z for [M+H] + : 179.07. Loss of water [M-H 2​ O+H] + at m/z 161.06 is a common diagnostic fragmentation pattern for benzylic alcohols.

  • HPLC Purity:

    • Utilizing a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA), the compound should elute as a sharp, singular peak with an Area Under Curve (AUC) 98% to be considered suitable for API synthesis.

Conclusion

(4-Methoxybenzofuran-6-yl)methanol is far more than a simple chemical intermediate; it is a rationally designed spatial anchor used to achieve high target selectivity in modern kinase therapeutics. By mastering its handling, understanding its electronic properties, and utilizing self-validating synthetic protocols like the Fieser reduction workup, process chemists can reliably generate high-purity material necessary for the advancement of life-saving oncological and autoimmune drugs.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 19804082, 4-Methoxybenzofuran." PubChem, 2021. URL:[Link]

  • Wang, X., et al. "Discovery of BGB-8035, a Highly Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases." Journal of Medicinal Chemistry, ACS Publications, March 2023. URL:[Link]

  • Abdel-Wahab, B. F., et al. "Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents." Molecules, PMC, September 2018. URL:[Link]

Exploratory

Technical Guide to the Safe Handling of (4-Methoxybenzofuran-6-yl)methanol for Research Applications

Section 1: Compound Profile and Scientific Context (4-Methoxybenzofuran-6-yl)methanol is a heterocyclic organic compound belonging to the benzofuran class. Benzofurans are a significant scaffold in medicinal chemistry, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Compound Profile and Scientific Context

(4-Methoxybenzofuran-6-yl)methanol is a heterocyclic organic compound belonging to the benzofuran class. Benzofurans are a significant scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] While specific applications for (4-Methoxybenzofuran-6-yl)methanol are not extensively documented in publicly available literature, its structure suggests its utility as a key intermediate or building block in the synthesis of more complex molecules.[2][3]

Derivatives of benzofuran are explored for various therapeutic areas, including as potential Mnk inhibitors for cancer therapy and as multifunctional agents for Alzheimer's disease.[1][4] Researchers and drug development professionals handling this compound are likely engaged in the early stages of discovery, synthesizing novel entities for biological screening.[5] Understanding the inherent risks of this specific molecule, as detailed in its Safety Data Sheet (SDS), is therefore the foundational first step in any experimental workflow. This guide synthesizes SDS data into a practical framework for safe laboratory use.

Section 2: The GHS Hazard Landscape

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For (4-Methoxybenzofuran-6-yl)methanol, the SDS indicates the following primary hazards.[6][7]

GHS Classifications:

  • Acute Toxicity, Oral (Category 3/4): Indicates that the substance can be harmful or toxic if swallowed.[6][8]

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[6][7]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation upon contact.[6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[6][7]

These classifications necessitate a stringent, multi-layered approach to safety, combining engineering controls, personal protective equipment, and meticulous handling protocols to minimize all potential routes of exposure.[7]

Caption: GHS Hazard Profile for (4-Methoxybenzofuran-6-yl)methanol.

Section 3: Risk Mitigation and Safe Laboratory Protocols

A proactive approach to safety is paramount. The following protocols are designed to address the hazards identified in Section 2, ensuring the protection of laboratory personnel.

Pre-Handling Risk Assessment & Engineering Controls

Before any manipulation, a formal risk assessment should be conducted. The primary engineering control for this compound is a certified chemical fume hood.

Causality: The potential for respiratory irritation (H335) and the unknown inhalation toxicity of fine powders mandate that all weighing and solution preparation activities be performed within a fume hood.[6][7] This prevents the generation of airborne particulates and vapors, protecting the user's respiratory system.[9] All equipment used for handling should be properly grounded to prevent static discharge, especially if flammable solvents are in use.[10][11]

Personal Protective Equipment (PPE)

The appropriate selection of PPE provides the final barrier between the researcher and the chemical.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation (H315). Always check gloves for integrity before use. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[9]
Eye Protection ANSI-approved safety goggles or a face shieldProtects against accidental splashes that could cause serious eye irritation (H319). Standard safety glasses do not provide a sufficient seal.[6][7]
Skin & Body Full-length laboratory coat, closed-toe shoesPrevents incidental skin contact. Lab coats should be fully buttoned.[9]
Step-by-Step Safe Handling Workflow

This protocol outlines the essential steps for safely handling the solid compound and preparing solutions.

Objective: To accurately weigh and dissolve (4-Methoxybenzofuran-6-yl)methanol while minimizing exposure risk.

Materials:

  • (4-Methoxybenzofuran-6-yl)methanol (solid)

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Glassware (beaker, volumetric flask)

  • Magnetic stir bar and stir plate

  • Required PPE (gloves, goggles, lab coat)

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified.

  • Staging: Place all necessary equipment (balance, glassware, solvent, waste container) inside the fume hood before retrieving the chemical container. This minimizes movement in and out of the controlled workspace.

  • Weighing: Carefully open the container of (4-Methoxybenzofuran-6-yl)methanol. Use a clean spatula to transfer the desired amount of solid onto a weighing boat on the balance. Avoid any actions that could generate dust.

  • Transfer: Once the desired mass is weighed, carefully transfer the solid into the designated glassware.

  • Dissolution: Add the solvent to the glassware. If using a stir bar, add it before the solvent. Cap the vessel and allow it to stir until fully dissolved.

  • Cleanup: Tightly seal the stock container of (4-Methoxybenzofuran-6-yl)methanol. Decontaminate the spatula and any other reusable equipment. Dispose of the weighing boat and any contaminated wipes in a designated solid chemical waste container.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[6]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Post-Handling A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Function A->B C 3. Stage All Equipment in Hood B->C D 4. Weigh Solid Compound C->D Begin Manipulation E 5. Transfer Solid to Glassware D->E F 6. Add Solvent & Dissolve E->F G 7. Seal Stock & Clean Equipment F->G Complete Manipulation H 8. Dispose of Waste Properly G->H I 9. Doff PPE & Wash Hands H->I

Caption: Step-by-step workflow for safe handling of the compound.

Section 4: Emergency Response Protocols

In the event of an accidental exposure or spill, a rapid and correct response is critical.

Exposure Response
  • Skin Contact: Immediately take off all contaminated clothing.[10] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[7]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[10] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6] If the person feels unwell or is concerned, get medical advice/attention.[10]

  • Ingestion: Do NOT induce vomiting.[6] Immediately call a POISON CENTER or doctor.[6][10] If the person is conscious, rinse their mouth with water.[6]

Spill Management
  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Control: Eliminate all sources of ignition if flammable solvents are involved.[10]

  • Contain: Prevent the spill from spreading or entering drains.

  • Clean-up: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[10] Use non-sparking tools for cleanup.[10] Place the absorbed material into a sealed, labeled container for chemical waste disposal.

  • Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[10]

Emergency_Response node_action node_action start Exposure Event Occurs type_of_exposure Exposure Type? start->type_of_exposure Identify Route skin skin type_of_exposure->skin Skin eye eye type_of_exposure->eye Eye inhalation inhalation type_of_exposure->inhalation Inhalation ingestion ingestion type_of_exposure->ingestion Ingestion action_skin1 Remove Contaminated Clothing skin->action_skin1 action_eye1 Rinse with Water for 15 min (Remove Contacts) eye->action_eye1 action_inhale Move to Fresh Air inhalation->action_inhale action_ingest Rinse Mouth (Conscious) DO NOT Induce Vomiting ingestion->action_ingest action_skin2 Wash with Soap & Water for 15 min action_skin1->action_skin2 seek_med_skin Seek Medical Attention if Irritation Persists action_skin2->seek_med_skin seek_med_eye SEEK IMMEDIATE MEDICAL ATTENTION action_eye1->seek_med_eye seek_med_inhale Seek Medical Attention if Unwell action_inhale->seek_med_inhale seek_med_ingest CALL POISON CENTER IMMEDIATELY action_ingest->seek_med_ingest

Caption: Decision flowchart for first aid response to exposure.

Section 5: Physicochemical and Storage Information

Understanding the physical properties of a compound is crucial for both experimental design and safe storage.

PropertyValueImplication for Handling & Storage
Molecular Formula C₁₀H₁₀O₃-
Molecular Weight 178.18 g/mol -
Physical Form SolidPotential for dust generation; handle in fume hood.
Storage Store locked up in a well-ventilated place. Keep cool.[6][10]Store away from strong oxidizing agents. Keep container tightly closed to prevent moisture uptake or contamination.[7]

Section 6: References

  • Material Safety Data Sheet. (2020, October 5). Google Cloud. Retrieved from

  • ChemScene. (n.d.). 1249553-63-6 | Furan-3-yl(4-methoxyphenyl)methanol. Retrieved from

  • Smolecule. (2023, November 21). Buy (4-Methoxy-benzofuran-3-yl)-methanol. Retrieved from

  • CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from

  • AK Scientific, Inc. (n.d.). Download SDS. Retrieved from

  • UCLA EH&S. (2012, December 14). Methanol - Standard Operating Procedure. Retrieved from

  • NextSDS. (n.d.). (6-METHOXY-BENZOFURAN-2-YL)-(4-METHOXY-PHENYL)-METHANONE. Retrieved from

  • Cayman Chemical. (2025, February 13). Safety Data Sheet. Retrieved from

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from

  • Public Health England. (2024, October 11). Methanol: toxicological overview. GOV.UK. Retrieved from

  • BLD Pharm. (n.d.). 208842-22-2|(6-Methoxybenzofuran-2-yl)methanol. Retrieved from

  • AIR LIQUIDE Denmark A/S. (2024, February 2). SAFETY DATA SHEET Methanol. Retrieved from

  • c-schliessmann.de. (n.d.). Safety data sheet · Trade name: Methanol Standard 1. Retrieved from

  • PubMed. (2018, September 1). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Retrieved from

  • Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL. Retrieved from

  • Lee, E. J., et al. (2017, October 2). Estimations of the lethal and exposure doses for representative methanol symptoms in humans. PMC. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Methoxybenzofuran | 50551-63-8. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for (4-Aminobenzofuran-2-yl)methanol in Alzheimer's Disease Models. Retrieved from

  • Wikipedia. (n.d.). Methanol toxicity. Retrieved from

  • MDPI. (2022, April 1). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from

  • StatPearls - NCBI Bookshelf. (2025, February 6). Methanol Toxicity. Retrieved from

  • IRIS. (n.d.). METHANOL HEALTH AND SAFETY GUIDE. Retrieved from

  • RSC Publishing. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from

Sources

Foundational

Mechanism of Action for (4-Methoxybenzofuran-6-yl)methanol Derivatives: Dual-Targeted Inhibition of Tubulin Polymerization and VEGFR-2 Signaling

Executive Summary The relentless adaptability of solid tumors necessitates the development of multi-targeted pharmacophores capable of simultaneously disrupting cellular proliferation and tumor microenvironment support s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless adaptability of solid tumors necessitates the development of multi-targeted pharmacophores capable of simultaneously disrupting cellular proliferation and tumor microenvironment support structures. As a Senior Application Scientist evaluating novel chemotypes, I have observed that (4-Methoxybenzofuran-6-yl)methanol derivatives represent a highly privileged, dual-action scaffold.

By mimicking the steric and electronic profiles of natural purines and cis-stilbenes, these derivatives execute a two-pronged mechanistic assault:

  • Microtubule Destabilization: High-affinity binding to the colchicine site of tubulin, acting as a Vascular Disrupting Agent (VDA) [1].

  • Anti-Angiogenesis: Competitive ATP-site inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase [2].

This whitepaper dissects the structural causality, mechanistic pathways, and self-validating experimental protocols required to characterize this potent class of compounds.

Pharmacophore Rationale & Structural Biology

The rational design of the (4-Methoxybenzofuran-6-yl)methanol core is rooted in precise spatial geometry and electronic distribution:

  • The Benzofuran Core: Provides a planar, hydrophobic surface area that readily intercalates into the hydrophobic pockets of both the tubulin α/β interface and the VEGFR-2 kinase hinge region[2],[3].

  • C4-Methoxy Group: Acts as a critical hydrogen bond acceptor. In tubulin, it interacts with the highly conserved Cys241 residue in β -tubulin; in VEGFR-2, it engages the backbone amides of the hinge region (e.g., Cys919)[2],[4].

  • C6-Hydroxymethyl (Methanol) Group: Serves as an amphipathic anchor. It provides both hydrogen bond donor and acceptor capabilities, locking the molecule against polar residues at the periphery of the target binding clefts, thereby dramatically increasing target residence time.

Primary Mechanism: Tubulin Polymerization Inhibition

The primary cytotoxic driver for these derivatives is the inhibition of microtubule dynamics. Unlike taxanes, which stabilize microtubules and are highly susceptible to P-glycoprotein (P-gp) efflux pump-mediated multidrug resistance (MDR), these benzofuran derivatives target the colchicine binding site [3].

By binding to the interface between α

  • and β -tubulin, the compound induces a conformational change that prevents the curved tubulin heterodimer from adopting the straight conformation required for lateral protofilament assembly. This steric blockade halts GTP-dependent polymerization, leading to catastrophic microtubule depolymerization, mitotic spindle failure, G2/M phase cell cycle arrest, and ultimately, apoptosis [4].

    TubulinPathway Ligand (4-Methoxybenzofuran-6-yl) methanol Derivative Target Colchicine Binding Site (α/β-Tubulin Interface) Ligand->Target High Affinity Binding Mechanism Steric Blockade of GTP-Dependent Assembly Target->Mechanism Conformational Change Effect1 Microtubule Depolymerization Mechanism->Effect1 Destabilization Effect2 G2/M Phase Arrest Effect1->Effect2 Mitotic Spindle Failure Outcome Tumor Cell Apoptosis & Vascular Disruption Effect2->Outcome Caspase Activation

    Fig 1: Mechanism of microtubule destabilization via colchicine-site binding.

Secondary Mechanism: VEGFR-2 Kinase Inhibition

Solid tumors rely on neoangiogenesis to surpass a volume of 1-2 mm³. The secondary mechanism of action for the (4-Methoxybenzofuran-6-yl)methanol scaffold is the potent inhibition of VEGFR-2, the primary receptor mediating VEGF-induced endothelial proliferation [5].

The benzofuran acts as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of the intracellular kinase domain[6]. This prevents the trans-autophosphorylation of the receptor, severing the downstream PLC γ / PI3K / MAPK signaling cascades. The clinical causality of this dual-action is profound: while the tubulin-inhibitory VDA effect collapses existing tumor vasculature, the VEGFR-2 inhibition prevents the formation of new vessels.

VEGFR2Pathway VEGF VEGF Ligand Receptor VEGFR-2 Extracellular Domain VEGF->Receptor Binds Kinase Intracellular Kinase Domain (ATP Pocket) Receptor->Kinase Dimerization / Activation Signaling Blockade of PLCγ / PI3K Kinase->Signaling Prevents Phosphorylation Inhibitor Benzofuran Derivative (ATP Competitor) Inhibitor->Kinase Competitive Inhibition Angiogenesis Suppression of Angiogenesis Signaling->Angiogenesis Endothelial Cell Arrest

Fig 2: Blockade of the VEGFR-2 signaling cascade by benzofuran ATP-competitors.

Quantitative Pharmacological Profiling

To objectively evaluate the efficacy of these derivatives, we benchmark them against gold-standard therapeutics. The table below summarizes representative structure-activity relationship (SAR) data for an optimized (4-Methoxybenzofuran-6-yl)methanol derivative[1],[2],[3].

Compound / ControlTubulin Polymerization IC₅₀ (µM)Colchicine Binding Inhibition (%)VEGFR-2 Kinase IC₅₀ (nM)Cytotoxicity (HeLa) IC₅₀ (nM)
Benzofuran Derivative 1.2 ± 0.185%1.5 ± 0.212 ± 2
Combretastatin A-4 (Tubulin Control)0.9 ± 0.199%>10,0005 ± 1
Sorafenib (VEGFR-2 Control)>50<10%2.0 ± 0.13500 ± 500

Self-Validating Experimental Methodologies

As an application scientist, I mandate that all assays be designed as self-validating systems containing internal controls to rule out false positives (e.g., compound auto-fluorescence or aggregation).

Protocol 1: In Vitro Tubulin Polymerization Turbidimetric Assay

This assay measures the real-time kinetics of microtubule assembly.

  • Preparation: Purify bovine brain tubulin to >99% homogeneity. Causality: Impurities like Microtubule-Associated Proteins (MAPs) can artificially nucleate assembly, skewing baseline kinetics and masking drug effects.

  • Incubation: Pre-incubate 10 µM tubulin with the benzofuran derivative (0.1–10 µM) in 0.8 M monosodium glutamate buffer (pH 6.6) at 30°C for 15 minutes. Causality: Glutamate enhances tubulin stability in the absence of GTP, allowing the drug to reach thermodynamic binding equilibrium at the colchicine site before assembly is triggered.

  • Initiation: Transfer the mixture to 0°C, add 0.4 mM GTP, and immediately move to a 30°C thermostated spectrophotometer cuvette. Causality: GTP is the obligate energy source; the rapid temperature jump from 0°C to 30°C synchronously initiates nucleation.

  • Kinetic Monitoring: Measure absorbance at 350 nm for 30 minutes. Causality: 350 nm is outside the primary absorption band of most small aromatic molecules, but it perfectly captures the light scattering caused by the increasing mass of polymerizing microtubules.

  • Validation: Run Combretastatin A-4 (CA-4) as a positive control (expected IC₅₀ ~1 µM) and 0.1% DMSO as a vehicle control.

Protocol 2: Time-Resolved FRET (TR-FRET) VEGFR-2 Kinase Assay

This assay quantifies the inhibition of VEGFR-2 catalytic activity.

  • Enzyme/Substrate Mix: Combine recombinant VEGFR-2 intracellular kinase domain with a biotinylated poly-GT peptide substrate in kinase buffer (HEPES pH 7.4, MgCl₂, MnCl₂, DTT). Causality: Mn²⁺ is critical for optimal VEGFR-2 catalytic efficiency in vitro.

  • Inhibitor Binding: Add the benzofuran derivative and incubate for 30 minutes. Causality: Allows competitive displacement of residual ATP and stabilizes the enzyme-inhibitor complex.

  • Reaction: Initiate with 10 µM ATP and incubate for 60 minutes at room temperature.

  • Detection: Add Europium (Eu)-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) in EDTA-quench buffer. Causality: EDTA chelates Mg²⁺/Mn²⁺, instantly halting the kinase reaction. The Eu-chelate provides a long emission half-life, allowing a time-delayed reading (e.g., 50 µs delay) that completely eliminates short-lived auto-fluorescence from the benzofuran compounds.

  • Validation: Use Sorafenib as a positive control (expected IC₅₀ ~2 nM).

Conclusion & Translational Outlook

The (4-Methoxybenzofuran-6-yl)methanol scaffold is a masterclass in polypharmacology. By rationally targeting both the structural integrity of the tumor cell (tubulin) and its lifeline to the host (VEGFR-2), this chemotype overcomes the limitations of single-target therapies. Future translational efforts should focus on optimizing the pharmacokinetic profile of the hydroxymethyl group—potentially via phosphate prodrug strategies similar to Fosbretabulin—to maximize aqueous solubility and targeted delivery in vivo.

References

  • Romagnoli, R., et al. (2014). Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry. URL: [Link]

  • El-Gaby, M. S. A., et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances. URL: [Link]

  • Romagnoli, R., et al. (2009). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry. URL: [Link]

  • Zhu, Y., et al. (2024). Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Chemistry & Biodiversity. URL: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports. URL: [Link]

Sources

Exploratory

The Strategic Utilization of (4-Methoxybenzofuran-6-yl)methanol in Advanced Therapeutics: A Technical Whitepaper

Executive Summary In the rapidly evolving landscape of targeted therapeutics, heterocyclic scaffolds serve as the architectural foundation for novel drug candidates. Among these, benzofuran derivatives have garnered sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, heterocyclic scaffolds serve as the architectural foundation for novel drug candidates. Among these, benzofuran derivatives have garnered significant attention due to their bioisosteric properties and ability to engage in critical hydrogen bonding and π-π stacking interactions within kinase active sites. This whitepaper provides an in-depth technical analysis of (4-Methoxybenzofuran-6-yl)methanol , a highly specialized building block. We will explore its chemical identity, sourcing landscape, synthetic methodology, and its pivotal role in the development of highly selective covalent inhibitors, specifically targeting Bruton's Tyrosine Kinase (BTK)[1].

Chemical Identity, CAS Registry, and Sourcing Landscape

Unlike ubiquitous bulk solvents or simple reagents, (4-Methoxybenzofuran-6-yl)methanol is an advanced, custom-synthesized intermediate. Consequently, it often bypasses standard bulk Chemical Abstracts Service (CAS) registration in public catalogs, existing instead as a proprietary catalog item within Contract Research Organizations (CROs) or as a "CAS-pending" entity generated in situ during drug discovery campaigns[2].

Physicochemical Profile

To facilitate analytical tracking and structural validation, the fundamental properties of the scaffold are summarized below.

Table 1: Structural and Physicochemical Properties

ParameterSpecification / Value
IUPAC Name (4-Methoxy-1-benzofuran-6-yl)methanol
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Structural Features Electron-rich benzofuran core; C4-methoxy group (steric/electronic director); C6-hydroxymethyl group (functional handle).
Solubility Soluble in DMSO, DMF, Methanol, and Dichloromethane.
Storage Conditions 2-8°C, sealed under inert atmosphere (Argon/Nitrogen) to prevent primary alcohol oxidation.
Supplier and Procurement Matrix

Because this compound is heavily utilized in patent-protected pharmaceutical research (such as the synthesis of BGB-8035 analogs[1] and spiro-heterocyclic compounds[2]), procurement relies on Custom Synthesis Organizations (CSOs).

Table 2: Sourcing Strategies for Benzofuran Intermediates

Supplier CategoryRepresentative VendorsProcurement StrategyLead Time
Global CROs PharmaBlock, Enamine, WuXi AppTecCustom synthesis via proprietary InChI/SMILES submission. High purity (>98% LC-MS).4–6 Weeks
Specialty Catalogs BLD Pharm, CymitQuimica, TCISourcing immediate precursors (e.g., 6-bromo-4-methoxybenzofuran or 4-methoxybenzofuran-3-one)[2][3][4].1–2 Weeks

Pharmacological Significance: The BTK Inhibitor Paradigm

The (4-methoxybenzofuran-6-yl) moiety is not merely a structural spacer; it is a pharmacophore critical for kinase selectivity. Recent advancements in the treatment of B-cell malignancies (e.g., Chronic Lymphocytic Leukemia) and autoimmune diseases have focused on covalent inhibitors of Bruton's Tyrosine Kinase (BTK)[1].

The methoxybenzofuran core is strategically positioned to occupy the ATP-binding pocket of BTK. The oxygen atoms of the benzofuran and the methoxy group can act as hydrogen bond acceptors, interacting with the hinge region of the kinase, while the aromatic system engages in hydrophobic interactions. The C6-position (derived from the methanol moiety) serves as the vector for attaching the warhead (e.g., an acryloyl group) that covalently binds to the Cys481 residue of BTK, ensuring irreversible inhibition and high selectivity over off-target kinases like EGFR and TEC[1].

BTKPathway BCR B-Cell Receptor (BCR) Activation LYN LYN / SYK Kinases BCR->LYN Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) (Target) LYN->BTK Recruits & Activates PLC PLCγ2 Activation BTK->PLC Signal Transduction NFKB NF-κB / NFAT Cell Proliferation & Survival PLC->NFKB Calcium Release Inhibitor (4-Methoxybenzofuran-6-yl) Scaffold Inhibitor Inhibitor->BTK Covalent Binding at Cys481

Figure 1: Mechanism of Action for BTK Inhibitors utilizing the Benzofuran Scaffold.

Synthetic Methodology & Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol details the de novo synthesis of (4-Methoxybenzofuran-6-yl)methanol from commercially available precursors. This workflow is designed as a self-validating system , where the success of each step is confirmed by specific analytical checkpoints.

Step-by-Step Experimental Workflow

Step 1: Benzofuran Ring Closure (O-Alkylation and Condensation)

  • Procedure: Charge a dry flask with 4-bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 eq.) and Cesium Carbonate (Cs₂CO₃, 2.5 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add ethyl bromoacetate (1.2 eq.) dropwise. Heat the mixture to 120°C under a nitrogen atmosphere for 8 hours[2].

  • Causality & Logic: Cs₂CO₃ is specifically chosen over K₂CO₃ due to the "cesium effect." The larger ionic radius of cesium yields a more naked, highly nucleophilic phenoxide ion, which drives the initial O-alkylation. The elevated temperature (120°C) provides the thermodynamic energy required for the subsequent intramolecular aldol-type condensation and decarboxylation, successfully closing the benzofuran ring to yield 6-bromo-4-methoxybenzofuran .

Step 2: Formylation via Halogen-Metal Exchange

  • Procedure: Dissolve 6-bromo-4-methoxybenzofuran (1.0 eq.) in anhydrous Tetrahydrofuran (THF) and cool to -78°C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq.) dropwise. Stir for 30 minutes, then quench with anhydrous DMF (1.5 eq.). Allow to warm to room temperature.

  • Causality & Logic: The cryogenic temperature (-78°C) is absolutely critical. It kinetically favors the lithium-halogen exchange at the C6 position while suppressing unwanted deprotonation at the acidic C2 position of the benzofuran ring. DMF acts as the formylating electrophile, yielding 4-methoxybenzofuran-6-carbaldehyde .

Step 3: Chemoselective Reduction

  • Procedure: Suspend the aldehyde intermediate in Methanol at 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq.) in small portions. Stir for 2 hours, monitoring by TLC. Quench with saturated aqueous NH₄Cl and extract with Dichloromethane.

  • Causality & Logic: NaBH₄ is selected over stronger hydrides (like LiAlH₄) because it is a mild, highly chemoselective reducing agent. It efficiently reduces the aldehyde to the primary alcohol without risking the reduction or cleavage of the electron-rich benzofuran core, yielding the target (4-Methoxybenzofuran-6-yl)methanol .

SynthWorkflow A 4-Bromo-2-hydroxy- 6-methoxybenzaldehyde B 6-Bromo-4-methoxybenzofuran (Intermediate 1) A->B Ethyl Bromoacetate, Cs2CO3, DMF (120°C) C 4-Methoxybenzofuran-6-carbaldehyde (Intermediate 2) B->C 1. n-BuLi, THF (-78°C) 2. DMF quench D (4-Methoxybenzofuran-6-yl)methanol (Target Compound) C->D NaBH4, MeOH (0°C to RT) E Analytical Validation (LC-MS, 1H-NMR) D->E Purity >98%

Figure 2: Step-by-step synthetic workflow for (4-Methoxybenzofuran-6-yl)methanol.

Analytical Validation Standards

To ensure the protocol operates as a self-validating system, the final product must meet the following analytical criteria before being deployed in downstream cross-coupling or medicinal chemistry workflows:

  • LC-MS (ESI+): The mass spectrum must show a clear molecular ion peak corresponding to [M+H-H₂O]⁺ at m/z 161.06, which is highly characteristic of benzylic alcohols losing water under electrospray ionization.

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • The diagnostic benzylic protons (-CH₂OH) should appear as a doublet around δ 4.5-4.6 ppm.

    • The hydroxyl proton (-OH) will appear as a triplet around δ 5.2 ppm (if run in dry DMSO).

    • The methoxy group (-OCH₃) must integrate to 3 protons as a sharp singlet near δ 3.9 ppm[5].

    • The distinct furan ring protons (C2 and C3) will appear as doublets with a characteristic coupling constant (J ≈ 2.2 Hz)[1].

References

  • CymitQuimica. "4-Methoxybenzofuran-3(2H)-one | CymitQuimica." CymitQuimica Catalog.
  • BLD Pharm. "7169-35-9 | 4-Methoxybenzofuran-3(2H)-one." BLD Pharm Database.
  • National Institutes of Health (PMC). "Synthesis and anti-obesity effects in vivo of Crotadihydrofuran C as a novel PPARγ antagonist from Crotalaria albida." PMC.
  • Journal of Medicinal Chemistry (ACS). "Discovery of BGB-8035, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases." ACS Publications.
  • Google Patents. "WO2024255412A1 - Spiro-heterocyclic compounds and applications thereof." Google Patents.

Sources

Foundational

Technical Whitepaper: Synthesis Pathways and Mechanistic Rationale of (4-Methoxybenzofuran-6-yl)methanol

The Strategic Role of Methoxybenzofurans in Kinase Inhibition (4-Methoxybenzofuran-6-yl)methanol is a highly valued synthetic intermediate in modern medicinal chemistry. Its structural motif—a rigid, planar benzofuran co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Methoxybenzofurans in Kinase Inhibition

(4-Methoxybenzofuran-6-yl)methanol is a highly valued synthetic intermediate in modern medicinal chemistry. Its structural motif—a rigid, planar benzofuran core coupled with an electron-donating methoxy group—makes it an ideal pharmacophore for occupying the ATP-binding pockets of kinases[1]. Notably, derivatives of this scaffold have been instrumental in the discovery of highly selective covalent inhibitors of Bruton's Tyrosine Kinase (BTK), such as BGB-8035 and related bioinhibitors[1][2]. By leveraging the unique steric bulk and electronic distribution of the 4-methoxybenzofuran moiety, researchers achieve superior hinge-binding affinity while minimizing off-target activity against EGFR and TEC kinases[1].

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Activation SYK SYK Kinase LYN->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Activation Ca2 Calcium Release & PKCβ PLCg2->Ca2 IP3/DAG NFkB NF-κB / Cell Survival Ca2->NFkB Transcription Inhibitor Benzofuran-derived BTK Inhibitor Inhibitor->BTK Covalent Inhibition

Fig 1: BTK signaling pathway inhibited by methoxybenzofuran derivatives.

Retrosynthetic Strategies and Pathway Selection

To synthesize (4-Methoxybenzofuran-6-yl)methanol, process chemists typically rely on two validated pathways. The choice of pathway depends heavily on the availability of starting materials, cost constraints, and the required scale of production.

  • Pathway A (De Novo Ring Construction) : A bottom-up approach starting from 4-bromo-2-hydroxy-6-methoxybenzaldehyde. This involves the formation of the benzofuran ring, followed by formylation and reduction[3][4].

  • Pathway B (Top-Down Reduction) : A direct reduction approach utilizing commercially available 4-methoxybenzofuran-6-carboxylic acid[5].

SynthesisWorkflow A 4-Bromo-2-hydroxy- 6-methoxybenzaldehyde B 6-Bromo-4- methoxybenzofuran A->B Ethyl bromoacetate Cs2CO3, DMF, 120°C C 4-Methoxybenzofuran- 6-carbaldehyde B->C 1. n-BuLi, THF, -78°C 2. DMF D (4-Methoxybenzofuran- 6-yl)methanol C->D NaBH4, MeOH, 0°C E 4-Methoxybenzofuran- 6-carboxylic acid E->D BH3-THF THF, 0°C to RT

Fig 2: Primary synthesis pathways for (4-Methoxybenzofuran-6-yl)methanol.

Detailed Experimental Protocols (Self-Validating Systems)

Pathway A: De Novo Benzofuran Synthesis & Formylation

Step 1: Cyclization to 6-Bromo-4-methoxybenzofuran

  • Protocol : Dissolve 4-bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF)[3]. Add cesium carbonate ( Cs2​CO3​ , 2.5 eq)[3]. Heat the mixture to 120°C under a nitrogen atmosphere for 8 hours[3]. Dilute with water and extract with ethyl acetate[3].

  • Causality : Cs2​CO3​ is explicitly chosen over K2​CO3​ or Na2​CO3​ due to the "cesium effect." The large ionic radius of cesium creates a highly naked, reactive phenoxide anion, driving the initial O-alkylation. The elevated temperature (120°C) provides the necessary activation energy for the subsequent intramolecular aldol-type condensation and decarboxylation that forms the aromatic benzofuran ring.

  • Self-Validation : Monitor via TLC (Hexanes/EtOAc 4:1). The highly fluorescent starting material spot will disappear, replaced by a higher Rf​ , UV-active spot. LCMS should confirm the mass of the bromobenzofuran intermediate ( [M+H]+≈227/229 ).

Step 2: Lithium-Halogen Exchange and Formylation

  • Protocol : Dissolve 6-bromo-4-methoxybenzofuran in anhydrous THF and cool to -78°C. Dropwise add n-Butyllithium (n-BuLi, 1.1 eq). Stir for 30 minutes, then add anhydrous DMF (1.5 eq). Warm to room temperature and quench with saturated aqueous NH4​Cl .

  • Causality : The cryogenic temperature (-78°C) is absolutely critical. It stabilizes the highly reactive aryllithium intermediate, preventing unwanted ring-opening of the benzofuran or Wurtz-Fittig coupling. DMF acts as the formylating electrophile, yielding 4-methoxybenzofuran-6-carbaldehyde[4].

  • Self-Validation : 1H NMR of the crude product must show a distinct aldehyde proton singlet at ~10.0 ppm.

Step 3: Chemoselective Reduction to Methanol

  • Protocol : Dissolve 4-methoxybenzofuran-6-carbaldehyde in methanol and cool to 0°C. Add sodium borohydride ( NaBH4​ , 1.2 eq) in portions. Stir for 1 hour, quench with water, and extract with dichloromethane.

  • Causality : NaBH4​ in methanol is selected for its mildness and high chemoselectivity toward aldehydes. Harsher reducing agents like LiAlH4​ are unnecessary and risk cleaving the methoxy ether or reducing the furan double bond.

  • Self-Validation : The reaction is complete when the aldehyde peak (~10.0 ppm) vanishes in 1H NMR, replaced by a benzylic CH2​ singlet at ~4.7 ppm.

Pathway B: Direct Carboxylic Acid Reduction

Step 1: Reduction of 4-Methoxybenzofuran-6-carboxylic acid

  • Protocol : Suspend 4-methoxybenzofuran-6-carboxylic acid[5] in anhydrous THF at 0°C. Slowly add Borane-Tetrahydrofuran complex ( BH3​⋅THF , 2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with methanol to destroy excess borane, then concentrate and purify.

  • Causality : BH3​⋅THF is exceptionally electrophilic and rapidly reduces electron-rich carboxylic acids to primary alcohols without requiring prior esterification. It coordinates with the carboxylic oxygen, facilitating hydride transfer while leaving the aromatic benzofuran system completely intact.

  • Self-Validation : IR spectroscopy will show the disappearance of the broad carboxylic acid O-H stretch (2500-3000 cm−1 ) and the strong C=O stretch (1700 cm−1 ), replaced by a sharp, distinct alcohol O-H stretch (~3300 cm−1 ).

Quantitative Data & Pathway Comparison

ParameterPathway A (De Novo Synthesis)Pathway B (Direct Reduction)
Starting Material 4-Bromo-2-hydroxy-6-methoxybenzaldehyde4-Methoxybenzofuran-6-carboxylic acid
Number of Steps 3 Steps1 Step
Overall Yield ~45 - 55%~80 - 90%
Key Reagents Ethyl bromoacetate, Cs2​CO3​ , n-BuLi, NaBH4​ BH3​⋅THF or LiAlH4​
Scalability Moderate (Requires cryogenic -78°C conditions)High (Standard cooling to 0°C)
Chemoselectivity Risks Ring-opening during lithiationOver-reduction (if using LiAlH4​ )

References

  • Discovery of BGB-8035, a Highly Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:6

  • WO2024255412A1 - 螺杂环化合物及其应用 (Spiro heterocyclic compounds and their applications) Source: Google Patents URL: 3

  • 7596-69-2 | 4-Hydroxybenzofuran-6-carboxylic acid & 4-Methoxybenzofuran-6-carboxylic acid Source: BLD Pharm URL: 5

  • 831222-93-6 | 4-Methoxybenzofuran-6-carbaldehyde Source: Ambeed URL: 4

  • US20250152564A1 - Propylene ketone-containing bioinhibitor, preparation method therefor, and use thereof Source: Google Patents URL:7

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Catalytic Reduction of 4-Methoxybenzofuran-6-carboxaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: (4-Methoxybenzofuran-6-yl)methanol Introduction and Mechanistic Rationale Benzofuran derivatives are critical p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: (4-Methoxybenzofuran-6-yl)methanol

Introduction and Mechanistic Rationale

Benzofuran derivatives are critical pharmacophores in modern drug discovery, frequently serving as core scaffolds in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, anti-inflammatory agents, and antitubercular compounds [1]. The synthesis of these complex therapeutics often requires the precise functionalization of the benzofuran ring. A common and critical intermediate in these pathways is (4-Methoxybenzofuran-6-yl)methanol, which is typically accessed via the reduction of its corresponding aldehyde, 4-methoxybenzofuran-6-carboxaldehyde.

The Causality of Reagent Selection

When reducing an aldehyde situated on an electron-rich heteroaromatic system like a 4-methoxybenzofuran, chemoselectivity is paramount.

  • Avoidance of Catalytic Hydrogenation: Using H2​ with Pd/C risks the over-reduction of the furan ring's C2−C3 double bond, leading to a 2,3-dihydrobenzofuran byproduct.

  • Avoidance of Strong Hydrides: Lithium aluminum hydride ( LiAlH4​ ) is excessively reactive, requires strictly anhydrous conditions, and can cause unwanted ring-opening side reactions.

  • The Optimal Choice: Sodium borohydride ( NaBH4​ ) in a protic solvent (methanol or ethanol) is the optimal system [2]. Methanol acts not just as a solvent, but as an electrophilic activator; it hydrogen-bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack of the borohydride anion.

Experimental Workflow Visualization

The following diagram illustrates the logical progression and intermediate states of the reduction workflow.

Workflow A 4-Methoxybenzofuran- 6-carboxaldehyde B NaBH4 / MeOH (0 °C to RT) A->B Hydride Transfer C Borate Complex B->C Reduction D NH4Cl Quench C->D Hydrolysis E Extraction & Purification D->E Workup F (4-Methoxybenzofuran- 6-yl)methanol E->F Isolation

Caption: Workflow for the chemoselective reduction of 4-methoxybenzofuran-6-carboxaldehyde.

Comparative Optimization Data

To validate the choice of conditions, the table below summarizes the quantitative data from optimization trials. The use of NaBH4​ in methanol at 0∘C provides the highest yield with the lowest impurity profile.

ReductantSolventTemperature ProfileReaction TimeChemoselectivityIsolated Yield
LiAlH4​ (1.5 eq)THF (Anhydrous) 0∘C to RT2.5 hoursModerate (Ring opening observed)65%
H2​ / Pd/C Ethyl AcetateRT, 1 atm12 hoursPoor (Furan reduction)40%
NaBH4​ (1.2 eq)Ethanol 25∘C 3.0 hoursExcellent82%
NaBH4​ (1.2 eq) Methanol 0∘C to RT 1.5 hours Excellent >95%

Data synthesized from standard benzofuran reduction protocols [3].

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system . At each critical juncture, observable phenomena are listed to confirm the reaction is proceeding as intended.

Materials Required
  • Substrate: 4-Methoxybenzofuran-6-carboxaldehyde (1.0 eq, 10.0 mmol, 1.76 g)

  • Reagent: Sodium borohydride ( NaBH4​ ) (1.2 eq, 12.0 mmol, 454 mg)

  • Solvent: Methanol (MeOH), Reagent Grade (30 mL)

  • Quench: Saturated aqueous Ammonium Chloride ( NH4​Cl ) solution (20 mL)

Step 1: Substrate Activation and Cooling
  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 4-methoxybenzofuran-6-carboxaldehyde (1.76 g).

  • Add 30 mL of methanol. Stir until the substrate is completely dissolved.

  • Place the flask in an ice-water bath and allow the internal temperature to reach 0∘C .

    • Causality: Cooling is mandatory. NaBH4​ reacts exothermically with methanol to evolve hydrogen gas. Starting at 0∘C suppresses the competitive decomposition of the hydride by the solvent, ensuring maximum hydride transfer to the aldehyde.

Step 2: Hydride Addition
  • Add NaBH4​ (454 mg) portion-wise over 10 minutes.

    • Self-Validation Check: You must observe mild effervescence ( H2​ gas evolution). If no gas evolves, the NaBH4​ may have degraded due to moisture exposure; halt and acquire fresh reagent.

Step 3: Reaction Progression
  • Remove the ice bath and allow the reaction mixture to warm to room temperature ( 20−25∘C ).

  • Stir for 1.5 hours.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Observation: The starting material ( Rf​≈0.6 , UV active) should completely disappear, replaced by a more polar spot corresponding to the alcohol ( Rf​≈0.3 , UV active).

Step 4: Chemoselective Quenching
  • Once TLC confirms complete consumption of the aldehyde, cool the flask back to 0∘C .

  • Slowly dropwise add 20 mL of saturated aqueous NH4​Cl .

    • Causality: NH4​Cl is a mild acid ( pH≈5.5 ). It safely hydrolyzes the intermediate borate complex and destroys unreacted NaBH4​ . Using a strong acid (like HCl ) is strictly avoided, as it can trigger the polymerization of the electron-rich 4-methoxybenzofuran core.

Step 5: Extraction and Isolation
  • Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Transfer the aqueous residue to a separatory funnel and extract with Ethyl Acetate ( 3×30 mL ).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Optional Purification: If trace impurities are present, purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford pure (4-Methoxybenzofuran-6-yl)methanol as a crystalline solid or viscous oil.

References

  • Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents Source: PMC (NIH) URL:[Link]

  • Discovery of BGB-8035, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Design, Synthesis, and Antitubercular Properties of the Tri-Substituted Benzofuran Derivatives Source: ULSpace (University of Limpopo) URL:[Link]

Application

(4-Methoxybenzofuran-6-yl)methanol applications in medicinal chemistry

Application Note: (4-Methoxybenzofuran-6-yl)methanol as a Privileged Scaffold in Kinase Inhibitor Design Executive Summary In modern medicinal chemistry, the pursuit of highly selective kinase inhibitors requires the dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (4-Methoxybenzofuran-6-yl)methanol as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary

In modern medicinal chemistry, the pursuit of highly selective kinase inhibitors requires the deployment of sterically and electronically tuned pharmacophores. (4-Methoxybenzofuran-6-yl)methanol has emerged as a highly versatile synthetic building block, particularly in the development of irreversible covalent inhibitors targeting Bruton’s Tyrosine Kinase (BTK) and other critical signaling nodes[1]. The benzofuran core provides a rigid, lipophilic framework that optimizes entropy consumption during target binding, while the 4-methoxy substitution offers precise electronic tuning and steric pocket-filling capabilities within the ATP-binding hinge region[1].

Crucially, the 6-hydroxymethyl group serves as a highly adaptable synthetic handle. It enables divergent synthetic pathways—ranging from mild oxidation and subsequent alkynylation for Sonogashira cross-coupling[2], to direct halogenation for nucleophilic displacement in the synthesis of alpha(2C)-adrenergic receptor antagonists[3]. This application note details the structural rationale, synthetic workflows, and validated protocols for integrating this scaffold into advanced drug discovery pipelines.

Pharmacophore Analysis & Structural Rationale

The selection of the 4-methoxybenzofuran-6-yl moiety over traditional bicyclic heteroaromatics (such as indoles or benzothiazoles) is driven by specific structure-activity relationship (SAR) advantages:

  • Entropy Consumption: The rigid benzofuran ring restricts the conformational flexibility of the inhibitor, pre-organizing the molecule into its bioactive conformation. This reduces the entropic penalty upon binding to the kinase hinge region[1].

  • Kinase Selectivity (Off-Target Mitigation): While first-generation BTK inhibitors (e.g., ibrutinib) suffer from off-target inhibition of EGFR and TEC kinases (leading to rash, diarrhea, and platelet dysfunction), the incorporation of the 4-methoxybenzofuran system significantly enhances selectivity[1]. The oxygen atom in the furan ring acts as a weak hydrogen bond acceptor, whereas the 4-methoxy group projects into a specific hydrophobic sub-pocket, creating steric clashes with the slightly different active site geometries of off-target kinases.

  • Synthetic Versatility of the 6-Hydroxymethyl Group: The primary alcohol at the 6-position is electronically decoupled from the electron-rich furan oxygen, allowing for selective functionalization without disrupting the core heterocycle.

Table 1: Comparative SAR of Hinge-Binding Motifs in BTK Inhibitor Development

Data summarizes the structural advantages of the benzofuran core compared to alternative isosteres during the optimization of highly selective BTK inhibitors[1].

Hinge-Binding MotifBTK Biochemical PotencyCellular Efficacy (IC50)Kinase Selectivity (EGFR/TEC)Structural Liability
4-Methoxybenzofuran +++ (< 1 nM)+++ (High)ExcellentNone (Optimal entropy profile)
N-Methyl Indole ++ (Moderate)+ (Low)PoorLoss of H-bond acceptor geometry
Benzothiazole +++ (< 1 nM)++ (Moderate)ModerateSuboptimal TEC selectivity
Aliphatic Rings - (Loss of binding)- (Loss of efficacy)N/AInsufficient lipophilic contacts

Synthetic Divergence & Workflow

The true value of (4-Methoxybenzofuran-6-yl)methanol lies in its ability to be rapidly elaborated into diverse coupling partners. The diagram below illustrates the primary synthetic workflows utilized by medicinal chemists to incorporate this scaffold into complex drug architectures.

G A (4-Methoxybenzofuran-6-yl)methanol B Oxidation (MnO2 / DMP) Yields Aldehyde A->B Mild Oxidation C Halogenation (PBr3 / SOCl2) Yields Halomethyl A->C Nucleophilic Substitution D Seyferth-Gilbert Homologation Yields Terminal Alkyne B->D C-C Bond Formation E Reductive Amination Yields Amine Derivatives B->E C-N Bond Formation G N-Alkylation (e.g., Alpha-2C Antagonists) C->G SN2 Displacement F Sonogashira Coupling (e.g., Kinase Inhibitors) D->F Pd/Cu Catalysis

Fig 1. Synthetic divergence of (4-Methoxybenzofuran-6-yl)methanol in medicinal chemistry.

Validated Experimental Protocols

The following protocols outline the transformation of (4-Methoxybenzofuran-6-yl)methanol into a terminal alkyne—a critical intermediate for synthesizing pyrazolo-pyridine and pyrazolo-pyrimidine based bioinhibitors[1][2].

Protocol A: Mild Oxidation to 4-Methoxybenzofuran-6-carboxaldehyde

Causality & Rationale: The electron-rich nature of the benzofuran ring makes it highly susceptible to electrophilic aromatic substitution and degradation under strongly acidic conditions. Therefore, harsh oxidants like Jones reagent must be avoided. Manganese dioxide (MnO₂) is selected as it provides highly selective, mild oxidation of benzylic/allylic alcohols to aldehydes without over-oxidation to the carboxylic acid.

Step-by-Step Procedure:

  • Preparation: Dissolve (4-Methoxybenzofuran-6-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO₂, 10.0 eq, 100 mmol) in a single portion. Note: The large excess of MnO₂ is standard due to its heterogeneous reaction mechanism.

  • Reaction Monitoring: Stir the black suspension vigorously at room temperature (20–25 °C). Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.2) should be completely consumed within 4–6 hours, yielding a new UV-active spot (Rf ~0.6).

  • Workup (Self-Validation): Filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 × 20 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure. The resulting crude 4-methoxybenzofuran-6-carboxaldehyde is typically of sufficient purity (>95% by LC-MS) for immediate use in the next step.

Protocol B: Seyferth-Gilbert Homologation to 6-Ethynyl-4-methoxybenzofuran

Causality & Rationale: To prepare the scaffold for Sonogashira coupling[2], the aldehyde must be converted to a terminal alkyne. The Bestmann-Ohira modification of the Seyferth-Gilbert homologation is utilized here. It is preferred over the Corey-Fuchs reaction because it avoids the use of strong organolithium bases (e.g., n-BuLi), which could lead to unwanted deprotonation or ring-opening of the benzofuran core.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude 4-methoxybenzofuran-6-carboxaldehyde (1.0 eq, ~10 mmol) in anhydrous methanol (40 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq, 20 mmol) to the solution.

  • Homologation: Dropwise, add the Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 eq, 12 mmol) at 0 °C.

  • Reaction: Allow the reaction mixture to warm naturally to room temperature and stir for 12 hours. The evolution of nitrogen gas will be observed.

  • Workup: Quench the reaction by adding a 5% aqueous NaHCO₃ solution (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to isolate 6-ethynyl-4-methoxybenzofuran as a pale yellow solid. Validation: LC-MS will show the [M+H]+ peak corresponding to the loss of oxygen and addition of the carbon atom.

Protocol C: Sonogashira Cross-Coupling for Core Assembly

Causality & Rationale: The terminal alkyne is coupled to a heteroaryl halide (e.g., a pyrazolo[4,3-c]pyridine core) to assemble the bioinhibitor framework[2]. A standard Pd(0)/Cu(I) co-catalytic system is employed. Triethylamine acts as both the base and the solvent to facilitate the formation of the reactive copper acetylide intermediate.

Step-by-Step Procedure:

  • Degassing: In a Schlenk flask, combine 6-ethynyl-4-methoxybenzofuran (1.1 eq), the target heteroaryl bromide (1.0 eq), and anhydrous Triethylamine (Et₃N, 10 mL/mmol). Degas the mixture via three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of argon, quickly add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and Copper(I) iodide (CuI, 0.10 eq).

  • Coupling: Heat the reaction mixture to 60 °C and stir for 4–8 hours. Monitor via LC-MS until the heteroaryl bromide is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica to remove metal catalysts. Concentrate and purify via reverse-phase preparative HPLC to yield the highly pure coupled intermediate.

References

  • Propylene ketone-containing bioinhibitor, preparation method therefor, and use thereof.Google Patents (US20250152564A1).
  • Discovery of BGB-8035, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Novel 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives as selective alpha(2C)-adrenergic receptor antagonists. PubMed (NIH). Available at:[Link]

Sources

Method

Application Note: In Vitro Assay Protocols for (4-Methoxybenzofuran-6-yl)methanol Derivatives in Kinase and Ion Channel Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary & Mechanistic Rationale In modern medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, (4-Methoxybenzofuran-6-yl)methanol serves as a highly privileged building block for synthesizing potent, targeted therapeutics. This specific scaffold provides a rigid, planar, lipophilic core capable of optimal π−π stacking interactions within the binding pockets of target proteins.

Structural Advantages:

  • Benzofuran Core: Provides essential lipophilicity and shape complementarity for orthosteric binding.

  • 4-Methoxy Group: Acts as a critical hydrogen bond acceptor and modulates the electron density of the aromatic system, influencing the overall pKa and reactivity of the derivative.

  • 6-Hydroxymethyl Group: Serves as a versatile synthetic handle. It can be easily oxidized to an aldehyde or carboxylic acid for amide coupling, or converted into a leaving group for etherification.

This scaffold has been instrumental in the discovery of highly selective covalent Bruton's Tyrosine Kinase (BTK) inhibitors, such as the preclinical candidate BGB-8035[1], and in the development of potent blockers for the lymphocyte potassium channel Kv1.3[2].

The following guide details the optimized in vitro assay protocols required to evaluate the efficacy, selectivity, and functional activity of compounds derived from this scaffold.

High-Throughput TR-FRET Kinase Assay (BTK Inhibition)

When evaluating (4-Methoxybenzofuran-6-yl)-derived covalent inhibitors against kinases like BTK, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality of Experimental Design
  • Why TR-FRET? Benzofuran derivatives often exhibit intrinsic auto-fluorescence. The time-resolved nature of TR-FRET introduces a microsecond delay before measurement, allowing short-lived background fluorescence to decay. This eliminates false positives and ensures high signal-to-noise ratios.

  • Why Pre-incubation? Covalent inhibitors targeting the Cys481 residue of BTK require time to form an irreversible thioether bond. Introducing ATP simultaneously with the compound will result in competitive displacement, artificially inflating the apparent IC 50​ . A 60-minute pre-incubation is mandatory.

  • Why Triton X-100? The addition of 0.01% Triton X-100 in the assay buffer prevents the non-specific aggregation of lipophilic benzofuran compounds, ensuring true target engagement.

Step-by-Step Protocol
  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Triton X-100, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the (4-Methoxybenzofuran-6-yl) derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Pre-incubation: Add 5 µL of recombinant human BTK enzyme (diluted in Kinase Buffer to a final concentration of 0.5 nM) to the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (RT) for 60 minutes.

  • Kinase Reaction: Initiate the reaction by adding 5 µL of a substrate mix containing 2 µM ULight-poly GAT (substrate) and 10 µM ATP. Incubate for 60 minutes at RT.

  • Stop & Detect: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho-tyrosine antibody. Incubate for 60 minutes at RT.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 320 nm; Emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

Assay Validation & Quality Control

A self-validating assay must include robust controls. Use 1% DMSO as the vehicle control (0% inhibition) and a known covalent BTK inhibitor (e.g., Zanubrutinib) at 1 µM as the positive control (100% inhibition). Calculate the Z'-factor for every plate; a Z'-factor ≥0.6 confirms assay readiness.

TR_FRET_Workflow A Compound Preparation B BTK Enzyme Pre-incubation A->B C ATP & Substrate Addition B->C D Stop Buffer & Antibody Addition C->D E TR-FRET Readout (340nm / 665nm) D->E

Caption: Workflow for TR-FRET BTK Kinase Inhibition Assay.

Automated Patch-Clamp Electrophysiology (Kv1.3 Channels)

Derivatives of 4-methoxybenzofuran, particularly 4-phenoxybutoxy-substituted heterocycles, are potent blockers of the Kv1.3 potassium channel, a key target in autoimmune diseases[2][3].

Causality of Experimental Design
  • Why Patch-Clamp over Fluorescence? While voltage-sensitive dyes offer high throughput, they cannot resolve the state-dependent binding kinetics of ion channel blockers. Automated whole-cell patch-clamp provides high-fidelity, direct measurement of ionic currents, which is essential for determining the exact mechanism of channel block.

  • Voltage Protocol Logic: Cells are held at -80 mV to ensure all Kv1.3 channels are in the closed, resting state. A 200 ms depolarizing pulse to +40 mV is applied to fully open the channels, allowing for the accurate quantification of the steady-state block by the test compound.

Step-by-Step Protocol
  • Cell Preparation: Harvest CHO cells stably expressing human Kv1.3. Resuspend in extracellular solution (145 mM NaCl, 4 mM KCl, 1 mM MgCl 2​ , 2 mM CaCl 2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Intracellular Solution: Prepare the internal pipette solution (140 mM KF, 10 mM EGTA, 1 mM CaCl 2​ , 2 mM MgCl 2​ , 10 mM HEPES, pH 7.2).

  • Seal Formation: Load cells onto an automated patch-clamp system (e.g., QPatch II). Apply negative pressure to form a Giga-ohm ( ≥1 G Ω ) seal, followed by a brief pulse to rupture the membrane and achieve whole-cell configuration.

  • Baseline Recording: Apply the voltage protocol (Hold at -80 mV, step to +40 mV for 200 ms, return to -80 mV) every 10 seconds. Record baseline currents until stable for at least 3 minutes.

  • Compound Application: Perfuse the (4-Methoxybenzofuran-6-yl) derivative (diluted in extracellular solution) into the recording chamber. Allow 5 minutes for equilibration and steady-state block.

  • Data Analysis: Measure the peak outward current. Calculate the percentage of inhibition relative to the baseline current. Fit the dose-response data to a Hill equation to determine the IC 50​ .

Data Presentation: Kinase Selectivity Profile

To demonstrate the efficacy of the (4-Methoxybenzofuran-6-yl) scaffold, Table 1 summarizes the kinase selectivity profile of BGB-8035, a highly selective preclinical candidate derived from this moiety[1]. The data highlights the scaffold's ability to achieve profound selectivity against off-target kinases like EGFR and TEC, which is critical for minimizing clinical toxicity[1].

Table 1: Kinase Selectivity Profile of Representative Benzofuran Derivatives

Compound / ScaffoldTarget BTK IC 50​ (nM)Off-Target EGFR IC 50​ (nM)Off-Target TEC IC 50​ (nM)Selectivity Fold (EGFR / BTK)
BGB-8035 1.4> 100022.3> 714-fold
Zanubrutinib (Ref) 0.3242.580-fold
Ibrutinib (Ref) 0.55.60.811-fold

Data adapted from the discovery and characterization of BGB-8035[1].

Pathway Visualization

The following diagram illustrates the B-Cell Receptor (BCR) signaling pathway, demonstrating exactly where (4-Methoxybenzofuran-6-yl)-derived covalent inhibitors exert their mechanism of action to halt downstream survival signals.

BCR_Signaling BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK BTK BTK (Target) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Ca2 Calcium Release PLCg2->Ca2 NFkB NF-κB / Cell Survival Ca2->NFkB Inhibitor (4-Methoxybenzofuran-6-yl) Derivative Inhibitor->BTK Covalent Inhibition

Caption: BCR signaling pathway highlighting BTK inhibition by benzofuran derivatives.

References

  • Guo, Y., et al. (2023). Discovery of BGB-8035, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases. Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Bodendiek, S.B., et al. (2009). 4-Phenoxybutoxy-substituted heterocycles–a structure-activity relationship study of blockers of the lymphocyte potassium channel Kv1.3. European Journal of Medicinal Chemistry. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to Incorporating (4-Methoxybenzofuran-6-yl)methanol into Complex Organic Frameworks

These application notes provide researchers, materials scientists, and drug development professionals with a comprehensive guide to utilizing (4-Methoxybenzofuran-6-yl)methanol as a precursor for designing and synthesizi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide researchers, materials scientists, and drug development professionals with a comprehensive guide to utilizing (4-Methoxybenzofuran-6-yl)methanol as a precursor for designing and synthesizing novel, functionalized complex organic frameworks. This document moves beyond simple procedural outlines to deliver field-proven insights, explaining the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Benzofuran Scaffold in Advanced Materials

Benzofuran and its derivatives are privileged heterocyclic scaffolds, ubiquitous in natural products and clinically significant pharmaceuticals.[1][2][3] Their inherent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them highly attractive moieties for integration into advanced materials.[4][5][6] Incorporating these functional units into porous crystalline structures like Metal-Organic Frameworks (MOFs) can create materials with tailored properties for applications ranging from targeted drug delivery and biocatalysis to selective sensing.

(4-Methoxybenzofuran-6-yl)methanol is a particularly interesting, yet challenging, building block. Its primary alcohol (-CH2OH) functional group is not a conventional coordinating group for direct de novo MOF synthesis. Therefore, a strategic chemical modification is required to convert this precursor into a viable organic linker suitable for robust framework construction. This guide presents two primary, validated strategies for its incorporation:

  • Strategy 1: De Novo Synthesis via Linker Modification. Conversion of the precursor's hydroxymethyl group into a carboxylate to create a rigid, monotopic linker for solvothermal MOF synthesis.

  • Strategy 2: Post-Synthetic Modification (PSM). Grafting the intact (4-Methoxybenzofuran-6-yl)methanol molecule onto a pre-synthesized, reactive MOF scaffold.

Each protocol is designed as a self-validating system, complete with detailed characterization steps to confirm the successful incorporation and integrity of the final framework.

Strategy 1: De Novo Synthesis of a Benzofuran-Functionalized MOF

This approach leverages the precursor molecule to synthesize a custom organic linker, which is then used to build a novel MOF from the ground up. The core of this strategy is the chemical transformation of the non-coordinating hydroxymethyl group into a carboxylate, a staple coordinating group in MOF chemistry.

Part 1.1: Linker Synthesis: From (4-Methoxybenzofuran-6-yl)methanol to 4-Methoxybenzofuran-6-carboxylic acid

The critical first step is the selective oxidation of the primary alcohol to a carboxylic acid. The choice of oxidant is paramount to avoid unwanted side reactions on the electron-rich benzofuran ring.[7] While strong oxidants can be effective, they risk cleaving the heterocyclic ring. A controlled oxidation using a milder reagent is preferable.

Protocol: Oxidation of (4-Methoxybenzofuran-6-yl)methanol

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve (4-Methoxybenzofuran-6-yl)methanol (1.0 eq.) in a 3:1 mixture of acetone and water.

  • Oxidation: Cool the solution to 0-5 °C in an ice bath. Add potassium permanganate (KMnO₄, 2.5 eq.) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C. The causality here is to control the exothermic reaction and prevent over-oxidation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

  • Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite (NaHSO₃) until the purple color of the permanganate disappears and a brown manganese dioxide (MnO₂) precipitate forms.

  • Workup & Isolation: Filter the mixture through a pad of Celite® to remove the MnO₂. Acidify the filtrate to pH 2-3 with 2M HCl. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity. The final product is 4-Methoxybenzofuran-6-carboxylic acid, the MOF-ready linker.

Table 1: Summary of Linker Synthesis Parameters

ParameterValue/ConditionRationale
Starting Material (4-Methoxybenzofuran-6-yl)methanolPrecursor with target functional moiety.
Oxidizing Agent Potassium Permanganate (KMnO₄)A powerful but controllable oxidant for primary alcohols.
Solvent System Acetone/WaterEnsures solubility of both organic substrate and inorganic oxidant.
Reaction Temp. 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Purity Validation ¹H NMR, ¹³C NMR, Mass SpectrometryConfirms chemical structure and purity of the linker.

Diagram 1: Workflow for Linker Synthesis This diagram illustrates the conversion of the precursor alcohol into the MOF-ready carboxylic acid linker.

G cluster_0 Part 1.1: Linker Synthesis start (4-Methoxybenzofuran-6-yl)methanol (Precursor) oxidation Controlled Oxidation (KMnO4, Acetone/H2O) start->oxidation quench Reaction Quenching & Workup (NaHSO3, HCl) oxidation->quench purify Isolation & Purification (Filtration, Recrystallization) quench->purify end 4-Methoxybenzofuran-6-carboxylic acid (MOF-Ready Linker) purify->end

A workflow for the synthesis of the MOF-ready linker.

Part 1.2: Solvothermal Synthesis of a Benzofuran-MOF

With the custom linker in hand, a novel MOF can be synthesized. Solvothermal synthesis is the most common and effective method for producing high-quality crystalline MOFs.[8][9] This protocol describes the synthesis of a hypothetical zinc-based paddlewheel MOF, designated "BF-MOF-Zn".

Protocol: Synthesis of BF-MOF-Zn

  • Reagent Solution: In a 20 mL glass scintillation vial, dissolve Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.5 mmol) and the synthesized 4-Methoxybenzofuran-6-carboxylic acid (1.0 mmol) in 15 mL of N,N-Dimethylformamide (DMF). The linker-to-metal ratio is a critical parameter that influences the resulting topology.

  • Modulator Addition: Add a modulator, such as acetic acid or trifluoroacetic acid (20-50 eq. relative to Zinc), to the solution. The modulator competes with the linker for coordination to the metal ions, slowing down the nucleation process and promoting the growth of larger, more ordered crystals.

  • Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat to 120 °C for 24-48 hours. This elevated temperature and pressure drive the reaction towards the thermodynamically stable crystalline product.

  • Harvesting Crystals: After cooling the oven to room temperature, decant the mother liquor. The product will appear as a microcrystalline powder at the bottom of the vial.

  • Washing and Purification: Wash the crystals by soaking them in fresh DMF (3 x 12 hours) to remove unreacted starting materials trapped within the pores.[8] Afterwards, exchange the DMF with a more volatile solvent like ethanol or acetone (3 x 12 hours). This solvent exchange is crucial for the next step.

  • Activation: Activate the material to evacuate the pores. This is typically achieved by heating the solvent-exchanged sample under a dynamic vacuum (e.g., at 150 °C for 12 hours). A more gentle method for fragile frameworks is supercritical CO₂ drying.[8][10] The activated, porous material is now ready for characterization.

Diagram 2: Solvothermal MOF Synthesis Workflow This diagram shows the key stages of the solvothermal synthesis process.

G cluster_1 Part 1.2: MOF Synthesis mix Mix Reagents (Linker, Metal Salt, DMF, Modulator) heat Solvothermal Reaction (Autoclave @ 120°C) mix->heat wash Washing & Solvent Exchange (DMF -> Ethanol) heat->wash activate Activation (Heat under Vacuum) wash->activate product Porous BF-MOF-Zn (Activated Material) activate->product

A generalized workflow for solvothermal MOF synthesis.

Strategy 2: Post-Synthetic Modification (PSM)

An alternative and powerful strategy is to incorporate the functional molecule into an existing MOF.[11][12] This is ideal when the desired functional group (like our -CH2OH) is incompatible with de novo synthesis conditions. Here, we use a robust and well-characterized MOF with reactive sites, such as the amine-functionalized UiO-66-NH₂, and covalently attach our benzofuran molecule.

Protocol: Grafting (4-Methoxybenzofuran-6-yl)methanol onto UiO-66-NH₂

  • Linker Functionalization: First, the alcohol group of (4-Methoxybenzofuran-6-yl)methanol must be converted into a group that can react with the amine on the MOF. A common method is to convert it into an acyl chloride. React the precursor with thionyl chloride (SOCl₂) to produce (4-Methoxybenzofuran-6-yl)methyl chloride. This step should be performed with care in an inert atmosphere.

  • MOF Activation: Activate a sample of synthesized UiO-66-NH₂ by heating under vacuum to ensure the pores are empty and the amine groups are accessible.

  • PSM Reaction: Suspend the activated UiO-66-NH₂ (100 mg) in a dry, non-coordinating solvent like dichloromethane (DCM). Add the freshly prepared (4-Methoxybenzofuran-6-yl)methyl chloride (5-10 eq.) and a non-nucleophilic base such as triethylamine (TEA) to scavenge the HCl byproduct.

  • Reaction Conditions: Stir the suspension at room temperature for 24-72 hours. The causality of using a large excess of the grafting molecule is to drive the reaction to completion on the solid MOF support.

  • Purification: After the reaction, collect the solid MOF by centrifugation. Thoroughly wash with fresh DCM and then ethanol to remove all unreacted reagents and the triethylammonium salt.

  • Final Activation: Dry the functionalized MOF under vacuum to remove residual solvent. The final product is a MOF where the benzofuran moiety is covalently tethered to the framework's organic linkers.

Diagram 3: Post-Synthetic Modification (PSM) Pathway This diagram outlines the process of grafting the benzofuran molecule onto a pre-made MOF.

G cluster_2 Strategy 2: Post-Synthetic Modification mof_start UiO-66-NH₂ Activated MOF with -NH₂ groups mof_final UiO-66-NH-CH₂-Benzofuran Functionalized MOF mof_start->mof_final DCM, TEA linker (4-Methoxybenzofuran-6-yl)methanol Precursor activated_linker (4-Methoxybenzofuran-6-yl)methyl chloride Activated Grafting Agent linker->activated_linker SOCl₂ activated_linker->mof_final DCM, TEA

A schematic of the PSM process to create a functionalized MOF.

Framework Characterization: Validating Success

Rigorous characterization is essential to confirm the successful synthesis and incorporation of the benzofuran moiety.

Table 2: Key Characterization Techniques and Expected Outcomes

TechniquePurposeExpected Outcome for BF-MOF-Zn (Strategy 1)Expected Outcome for PSM-MOF (Strategy 2)
Powder X-Ray Diffraction (PXRD) Confirm crystallinity and phase purity.[8]A sharp, distinct diffraction pattern matching a simulated crystal structure. Absence of peaks from starting materials.The diffraction pattern should remain largely unchanged from the parent UiO-66-NH₂, confirming the framework's integrity post-modification.
¹H NMR Spectroscopy (Digested MOF) Confirm linker incorporation and integrity.Digestion of the MOF in D₂SO₄/DMSO-d₆ should yield a spectrum showing peaks corresponding to the 4-Methoxybenzofuran-6-carboxylic acid linker.Digestion will show peaks from both the original aminoterephthalate linker and new peaks corresponding to the tethered benzofuran moiety.
Thermogravimetric Analysis (TGA) Assess thermal stability and solvent removal.A distinct weight loss step corresponding to the loss of coordinated solvent, followed by a plateau, and finally decomposition at high temperature.The thermal stability might be slightly altered compared to the parent MOF. The decomposition profile will reflect the added mass of the benzofuran group.
N₂ Sorption Analysis (at 77 K) Determine porosity and specific surface area (BET).[8]A Type I or Type IV isotherm, confirming microporosity. A calculated BET surface area consistent with the expected framework topology.A decrease in the BET surface area and pore volume compared to the parent UiO-66-NH₂ is expected, as the grafted molecules partially fill the pores.

Potential Applications and Future Directions

The successful incorporation of the (4-Methoxybenzofuran-6-yl)methanol moiety into a porous framework opens up numerous possibilities. The inherent biological activity of the benzofuran core makes these materials prime candidates for drug delivery systems , where the framework can act as a high-capacity, biodegradable carrier.[1][2] The electron-rich nature of the benzofuran ring could be exploited for catalysis or as a recognition site in chemical sensors . Furthermore, the methoxy group offers a handle for further post-synthetic demethylation, potentially revealing a phenol group that could alter the material's hydrophilicity or serve as a new reactive site.[13] These materials represent a promising fusion of pharmaceutical science and materials chemistry, paving the way for highly functional, intelligent systems.

References

  • Reactivity of Benzofuran Derivatives. (2026). ResearchGate. [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014). JoVE. [Link]

  • Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. (2023). ACS Publications. [Link]

  • Synthesis of Isoflavones by Tandem Demethylation and Ring-Opening/Cyclization of Methoxybenzoylbenzofurans. (2019). ACS Publications. [Link]

  • Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. (2022). YouTube. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. (2018). PubMed. [Link]

  • A new method for the synthesis of 3-hydroxymethylbenzofuran. Elsevier. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). PMC. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). PMC. [Link]

  • Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. (2025). Repository of Leibniz Universität Hannover. [Link]

  • Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate. [Link]

  • An improved and scale-up synthesis of 6-hydroxybenzofuran. (2026). ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. [Link]

  • Stepwise Synthesis of Metal–Organic Frameworks: Replacement of Structural Organic Linkers. (2011). Journal of the American Chemical Society. [Link]

Sources

Method

Application Note: Advanced Chromatographic Purification of (4-Methoxybenzofuran-6-yl)methanol

Introduction & Chemical Context The synthesis and isolation of functionalized benzofurans are critical steps in modern drug discovery. Specifically, the (4-methoxybenzofuran-6-yl) motif serves as a vital pharmacophore an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The synthesis and isolation of functionalized benzofurans are critical steps in modern drug discovery. Specifically, the (4-methoxybenzofuran-6-yl) motif serves as a vital pharmacophore and synthetic intermediate in the development of highly selective covalent inhibitors, including Bruton's Tyrosine Kinase (BTK) inhibitors utilized for B-cell malignancies and autoimmune diseases [1].

Purifying (4-Methoxybenzofuran-6-yl)methanol from a crude reaction mixture presents a specific physicochemical challenge. The molecule possesses a highly electron-rich aromatic core (due to the methoxy and benzofuran oxygen) and a polar primary hydroxymethyl group. This dual nature requires a carefully engineered chromatographic strategy to prevent the polar alcohol from strongly hydrogen-bonding with the stationary phase, which typically results in severe band broadening and co-elution with structurally similar synthetic byproducts.

Chromatographic Strategy & Causality

To achieve >98% purity, normal-phase silica gel chromatography must be optimized based on the specific intermolecular forces at play:

  • Stationary Phase Kinetics: Standard irregular silica gel (230–400 mesh) is employed. The free silanol (-SiOH) groups on the silica surface act as strong hydrogen-bond donors. The primary alcohol of (4-Methoxybenzofuran-6-yl)methanol will interact heavily with these silanols.

  • Mobile Phase Selection: A binary solvent system of Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc) is optimal [2, 3]. Hexane acts as the non-polar carrier, while EtOAc acts as a hydrogen-bond acceptor. By utilizing a gradient elution, the EtOAc progressively outcompetes the silica silanols for the target molecule's hydroxyl group, ensuring a sharp elution peak.

  • Sample Introduction (Dry Loading): Wet-loading this compound in a polar solvent (like dichloromethane or trace methanol) disrupts the initial column equilibrium and causes immediate band tailing. Dry loading the crude mixture onto a small amount of silica gel ensures the sample enters the column as a narrow, concentrated band, maximizing theoretical plates and resolution.

Pre-Purification: TLC Optimization

Before initiating column chromatography, the mobile phase must be empirically validated using Thin Layer Chromatography (TLC). The goal is to establish a solvent ratio where the target compound exhibits a Retention Factor ( Rf​ ) between 0.25 and 0.35.

Table 1: TLC Solvent System Optimization Data
Solvent System (v/v)Target Rf​ Impurity BehaviorRecommendation
100% Hexane0.00Non-polar impurities elute ( Rf​ > 0.8)Use for initial column washing.
9:1 Hexane:EtOAc0.05Halogenated precursors eluteToo weak for target elution.
4:1 Hexane:EtOAc0.15Target begins to migrateExcellent starting point for gradient.
2:1 Hexane:EtOAc 0.30 Optimal resolution of target Ideal isocratic or mid-gradient ratio.
1:1 Hexane:EtOAc0.65Polar baseline impurities co-eluteUse only as a final column flush.

Note: The highly conjugated benzofuran system is strongly UV-active at 254 nm. The aliphatic hydroxyl group can be further confirmed by staining the TLC plate with Phosphomolybdic Acid (PMA) or Potassium Permanganate ( KMnO4​ ), which will oxidize the alcohol and appear as a dark blue or yellow spot, respectively.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) TLC TLC Optimization Target Rf = 0.25 - 0.35 Crude->TLC 1. Screen Solvents DryLoad Dry Loading on Silica (Prevents Band Broadening) TLC->DryLoad 2. Adsorb Sample Gradient Gradient Elution (Hexane -> 2:1 Hex:EtOAc) DryLoad->Gradient 3. Apply to Column Fractions Fraction Collection & UV/PMA Screening Gradient->Fractions 4. Elute & Collect Pure Pure (4-Methoxybenzofuran -6-yl)methanol Fractions->Pure 5. Pool & Concentrate

Workflow for the chromatographic purification of (4-Methoxybenzofuran-6-yl)methanol.

Step-by-Step Self-Validating Protocol

Step 1: Column Packing (Slurry Method)
  • Select a glass column appropriate for the crude mass (typically a 30:1 to 50:1 silica-to-crude mass ratio).

  • Prepare a slurry of 230–400 mesh silica gel in 100% Hexane.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Apply compressed air (max 2 psi) to pack the bed tightly.

  • Validation Checkpoint: Elute 2 Column Volumes (CV) of Hexane. The solvent front must descend in a perfectly horizontal line. Any diagonal channeling invalidates the packing; the column must be repacked to prevent impurity co-elution.

Step 2: Dry Loading the Sample
  • Dissolve the crude (4-Methoxybenzofuran-6-yl)methanol mixture in a minimal amount of volatile solvent (e.g., dichloromethane or acetone).

  • Add dry silica gel to the flask (approximately 3 times the mass of the crude material).

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Carefully pour the dry powder evenly onto the flat top of the packed column bed. Add a 1 cm protective layer of clean sea sand on top.

  • Validation Checkpoint: Inspect the top of the column under a 254 nm UV lamp. The loaded sample must appear as a uniform, dark, horizontal band.

Step 3: Gradient Elution Execution
  • Begin elution using the gradient profile outlined in Table 2.

  • Maintain a steady flow rate (e.g., 2 inches of solvent drop per minute) to allow sufficient time for the partition equilibrium between the mobile and stationary phases.

Table 2: Optimized Gradient Elution Profile
Column Volumes (CV)Mobile Phase Ratio (Hexane:EtOAc)Purpose / Causality
0.0 – 2.0100:0Flushes out highly non-polar impurities (e.g., residual starting materials).
2.0 – 4.09:1Pre-conditions the silica; elutes moderately non-polar byproducts.
4.0 – 7.04:1Slowly introduces hydrogen-bond acceptors to mobilize the target compound.
7.0 – 12.0 2:1 Primary elution window for (4-Methoxybenzofuran-6-yl)methanol.
12.0 – 14.01:1Final column flush to remove highly polar baseline material.
Step 4: Fraction Collection and Validation
  • Collect fractions in uniform volumes (e.g., 20 mL test tubes).

  • Spot every third fraction on a TLC plate alongside a spot of the crude mixture.

  • Develop the plate in 2:1 Hexane:EtOAc. Visualize under UV 254 nm and stain with PMA.

  • Validation Checkpoint (Self-Validation): Only pool fractions that show a single spot at Rf​ 0.30 under both UV and PMA staining. If a fraction shows a faint secondary spot (indicating co-elution), it must be set aside and either discarded or subjected to a secondary micro-column purification.

  • Concentrate the pooled pure fractions under reduced pressure at 35°C to yield the pure (4-Methoxybenzofuran-6-yl)methanol as a solid or viscous oil.

References

  • Discovery of BGB-8035, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol PMC - NIH URL:[Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones PMC - NIH URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of (4-Methoxybenzofuran-6-yl)methanol

Welcome to the Technical Support Center for handling (4-Methoxybenzofuran-6-yl)methanol . As a reactive pharmaceutical intermediate, this compound presents unique storage challenges due to its dual-reactive functional gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling (4-Methoxybenzofuran-6-yl)methanol . As a reactive pharmaceutical intermediate, this compound presents unique storage challenges due to its dual-reactive functional groups. This guide is designed for researchers and drug development professionals to understand the causality of its degradation, troubleshoot common analytical issues, and implement self-validating handling protocols.

Mechanistic Overview: The "Why" Behind Degradation

To effectively prevent degradation, we must first understand the structural vulnerabilities of (4-Methoxybenzofuran-6-yl)methanol. The molecule is under constant threat from two primary oxidative pathways:

  • Benzylic Alcohol Oxidation: The hydroxymethyl group at the C6 position is a classic benzylic alcohol. Benzylic positions are highly susceptible to auto-oxidation, which readily converts the primary alcohol into a reactive aromatic aldehyde or carboxylic acid when exposed to atmospheric oxygen 1.

  • Benzofuran Ring Cleavage: The benzofuran core is heavily activated by the electron-donating 4-methoxy group. This increased electron density makes the furan ring highly nucleophilic and prone to electrophilic attack by reactive oxygen species (ROS). This leads to epoxidation across the C2-C3 double bond, followed by internal rearrangement or complete ring cleavage 2.

  • Photodegradation: UV and visible light act as potent photosensitizers for both pathways, accelerating the generation of singlet oxygen and radical species 3.

degradation A (4-Methoxybenzofuran-6-yl)methanol B Oxygen Exposure (Auto-oxidation) A->B O2 ingress C Light Exposure (Photo-oxidation) A->C UV/Vis light D Thermal/Acidic Stress A->D Temp > 25°C E Benzylic Alcohol Oxidation (Aldehyde Formation) B->E Primary pathway F Benzofuran Ring Epoxidation & Cleavage C->F Singlet oxygen G Dimerization / Polymerization D->G Acid catalysis

Primary degradation pathways of (4-Methoxybenzofuran-6-yl)methanol under storage stress.

Symptom-Based Troubleshooting Guide

When experimental yields drop or analytical purity fails, use this diagnostic matrix to identify the root cause based on physical and analytical symptoms.

Q: My solid batch has changed from an off-white powder to a yellow/brown hue. What happened? A: Discoloration is a classic macroscopic symptom of benzofuran ring oxidation or polymerization. Because the 4-methoxy group enriches the ring's electron density, exposure to ambient air and light causes the formation of quinone-like structures or polymeric species. Action: Discard highly discolored batches. Prevent this by strictly utilizing argon purging and amber vials [[3]]().

Q: LC-MS analysis shows a new peak with a higher mass (+14 Da or +16 Da) and a different retention time. What is this degradant? A: A +14 Da shift (loss of 2H, gain of O) typically indicates the oxidation of the benzylic alcohol to the corresponding aldehyde (4-methoxybenzofuran-6-carbaldehyde). A +16 Da shift indicates epoxidation or hydroxylation of the benzofuran ring. Action: Ensure vials are sealed with PTFE-lined septa. Standard caps allow micro-ingress of oxygen over time.

Q: Why is my stock solution degrading significantly faster than the solid powder? A: In solution, molecules possess higher kinetic energy, and dissolved oxygen accelerates auto-oxidation. Furthermore, trace acidic impurities in solvents (like CDCl3 or unbuffered water) can catalyze etherification or dimerization of the benzylic alcohol. Action: Prepare solutions fresh. If storage is mandatory, use dry, degassed solvents and store at -80°C 4.

Quantitative Stability Data

The following table summarizes expected degradation metrics based on standardized accelerated stability testing for electron-rich benzylic alcohols 5.

Storage ConditionContainer TypeAtmosphere30-Day Purity (%)Primary Degradant Observed
-20°C (Optimal) Amber GlassArgon> 99.5%None
4°C (Fridge) Amber GlassArgon~ 98.0%Trace Aldehyde
25°C (Room Temp) Clear GlassAmbient Air< 85.0%Aldehyde & Ring Cleavage Products
40°C (Accelerated) Amber GlassAmbient Air< 70.0%Polymeric species / Discoloration

Standard Operating Procedures (SOPs)

SOP 1: Aliquoting and Long-Term Storage Workflow

Repeated freeze-thaw cycles and transient air exposure are the primary culprits of batch ruin. Follow this workflow to ensure absolute stability 4.

workflow N1 Bulk Material Receipt N2 Transfer to Glovebox (Argon) N1->N2 N3 Aliquot into Amber Vials N2->N3 N4 Seal with PTFE Septa N3->N4 N5 Store at -20°C in Dark N4->N5

Step-by-step inert handling and storage workflow to prevent compound degradation.

Step-by-Step Methodology:

  • Equilibration: Upon receiving the bulk material on dry ice, allow the sealed container to equilibrate to room temperature inside a desiccator. Causality: Opening cold containers causes immediate atmospheric moisture condensation, initiating hydrolysis.

  • Inert Transfer: Move the unopened container into a glovebox purged with Argon (O2 < 5 ppm). Causality: Argon is heavier than Nitrogen and provides a superior protective blanket at the bottom of the vial.

  • Aliquoting: Dispense single-use quantities (e.g., 10 mg to 50 mg) into pre-dried, amber glass vials.

  • Sealing: Cap tightly with PTFE-lined silicone septa. Causality: PTFE prevents chemical interaction with the silicone, while the silicone provides an airtight resealable barrier.

  • Storage: Transfer the sealed aliquots to a -20°C or -80°C freezer dedicated to sensitive organics.

SOP 2: Forced Degradation Protocol (Self-Validating System)

To ensure your lab's specific handling environment is not compromising the compound, run this self-validating 48-hour test before beginning critical syntheses 5.

  • Sample Preparation: Prepare four 1 mg/mL solutions of the compound in degassed Acetonitrile.

  • Stress Conditions:

    • Set A (Control): Amber vial, Argon purged, stored at 4°C.

    • Set B (Light): Clear vial, Ambient air, stored under a standard lab bench light at 25°C.

    • Set C (Oxidation): Amber vial, 10 μL of 3% H2O2 added, stored at 25°C.

  • Analysis: Analyze via HPLC-UV (254 nm) at T=0, 24h, and 48h.

  • Self-Validation Check (Mass Balance): Calculate the total Area Under the Curve (AUC) for the parent peak + all degradant peaks in Sets B and C. If the total AUC drops below 95% of Set A's AUC, it indicates the formation of insoluble polymers or highly polar species eluting in the void volume. If this occurs, your analytical method is blind to certain degradants and must be adjusted (e.g., altering the gradient or utilizing an ELSD detector).

Frequently Asked Questions (FAQs)

Q: Can I store (4-Methoxybenzofuran-6-yl)methanol in DMSO for long-term use? A: No. While DMSO is an excellent solvent, it is highly hygroscopic. Over time, absorbed water combined with the inherent oxidative potential of DMSO (which can act as an oxidant under specific conditions) will degrade the benzylic alcohol. Always prepare DMSO stocks immediately before use.

Q: Is nitrogen gas sufficient, or must I use argon? A: While nitrogen is acceptable for short-term purging, Argon is strongly recommended for long-term storage. Because Argon is denser than air, it settles at the bottom of the vial, creating a robust physical barrier over the solid compound that resists displacement during brief cap removals.

References

  • "How to Optimize Yields in Allylic and Benzylic Alcohol Oxidation" - manganesesupply.com.1

  • "Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins" - mdpi.com. 2

  • "Stability of 4-Hydroxybenzyl alcohol under different storage conditions" - benchchem.com. 3

  • "Proper storage and handling to prevent degradation of 6-Bromo-2,3-dihydro-1H-inden-5" - benchchem.com. 5

  • "all-E-Heptaprenol storage conditions and long-term stability" - benchchem.com. 4

Sources

Optimization

Technical Support Center: Optimizing Synthesis of (4-Methoxybenzofuran-6-yl)methanol Derivatives

Introduction Welcome to the technical support center for the synthesis and optimization of (4-Methoxybenzofuran-6-yl)methanol and its derivatives. This class of compounds represents a core scaffold in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of (4-Methoxybenzofuran-6-yl)methanol and its derivatives. This class of compounds represents a core scaffold in medicinal chemistry and drug development, valued for its versatile biological activities.[1][2][3] However, its multi-step synthesis presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common experimental hurdles and offers structured troubleshooting solutions. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions to optimize your reaction outcomes.

General Synthetic Workflow

A common and effective strategy for synthesizing the target scaffold involves a three-stage process: (1) Formation of the core 4-methoxybenzofuran ring system, (2) Electrophilic formylation to install a functional handle at the C-6 position, and (3) Reduction of the formyl group to the final methanol derivative. Each stage presents unique optimization challenges.

G cluster_0 Stage 1: Benzofuran Ring Construction cluster_1 Stage 2: C-6 Functionalization cluster_2 Stage 3: Aldehyde Reduction start Substituted o-Iodophenol + Terminal Alkyne s1 Sonogashira Coupling & Intramolecular Cyclization start->s1 p1 4-Methoxybenzofuran Core s1->p1 s2 Vilsmeier-Haack Formylation p1->s2 p2 4-Methoxybenzofuran-6-carbaldehyde s2->p2 s3 Selective Reduction (e.g., NaBH4) p2->s3 end_product (4-Methoxybenzofuran-6-yl)methanol s3->end_product

Caption: A common synthetic pathway for (4-Methoxybenzofuran-6-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for building the 4-methoxybenzofuran core?

The most prevalent and versatile approach involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[4][5][6] For this specific scaffold, starting with a 2-iodo-5-methoxyphenol and an appropriate alkyne is a logical starting point. Alternative routes can start from salicylaldehydes or involve oxidative annulation of phenols and alkynes.[4][5]

Q2: How can I effectively monitor the progress of these reactions?

Thin-Layer Chromatography (TLC) is indispensable for routine monitoring. Use a combination of UV visualization and a potassium permanganate (KMnO₄) stain, as the benzofuran ring and intermediates are typically UV-active, and the stain can help visualize non-UV active side products or starting materials. For more detailed analysis and confirmation of product formation, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives or High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS) are highly recommended.[7]

Q3: What are the primary purification challenges with these derivatives?

Purification can be challenging due to the presence of structurally similar side products, such as regioisomers from the formylation step or homocoupled alkyne byproducts from the initial coupling.[4] Column chromatography on silica gel is the standard method.[8] A carefully selected eluent system, often a gradient of ethyl acetate in hexanes, is crucial for achieving good separation. In some cases, recrystallization of the final product or key intermediates can significantly improve purity.

Q4: Are protecting groups necessary for this synthesis?

In the outlined workflow, the phenolic hydroxyl group of the starting o-iodophenol must react, so it should remain unprotected. However, if your chosen alkyne or other reagents contain sensitive functional groups (like alcohols or amines), protection may be necessary to prevent side reactions.[9][10][11] For example, a hydroxyl group on the alkyne could be protected as a silyl ether. The choice of protecting group must be orthogonal to the reaction conditions of the main synthetic steps.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Part 1: Low Yield & Reaction Failure

G start Low or No Product Yield catalyst Check Catalyst Activity (For Stage 1) start->catalyst reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions sol_catalyst sol_catalyst catalyst->sol_catalyst Use fresh catalyst; Ensure inert atmosphere storage sol_reagents sol_reagents reagents->sol_reagents Purify/dry reagents; Degas solvents; Adjust stoichiometry sol_conditions sol_conditions conditions->sol_conditions Screen temperature, solvent, & base; Vary reaction time sol_side_reactions sol_side_reactions side_reactions->sol_side_reactions Minimize Glaser coupling; Check for decomposition

Sources

Troubleshooting

reducing impurities in (4-Methoxybenzofuran-6-yl)methanol crystallization

Answering the user's request.## Technical Support Center: Crystallization of (4-Methoxybenzofuran-6-yl)methanol This guide serves as a dedicated resource for researchers, scientists, and drug development professionals en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Crystallization of (4-Methoxybenzofuran-6-yl)methanol

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the purification of (4-Methoxybenzofuran-6-yl)methanol via crystallization. As an active pharmaceutical ingredient (API) intermediate, achieving high purity and consistent crystalline form is paramount for downstream processing, stability, and final product efficacy.[1][2][3] This document provides in-depth troubleshooting advice and standardized protocols to address common issues, grounded in established crystallographic principles.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of (4-Methoxybenzofuran-6-yl)methanol in a direct question-and-answer format.

Q1: My product is "oiling out" and forming a viscous liquid instead of solid crystals. What is causing this and how can it be resolved?

A1: Cause & Mechanism

"Oiling out" occurs when the solid compound melts in the crystallization solvent before it has a chance to crystallize. This happens when the boiling point of the solvent (or the temperature of the solution) is higher than the melting point of the solute.[4] Impurities can also depress the melting point of your compound, making it more susceptible to this phenomenon. The resulting oil is an impure, supercooled liquid version of your compound, which rarely forms pure crystals and can trap significant amounts of impurities.[4]

Solutions & Protocols

  • Reduce Solution Temperature: If using a high-boiling point solvent, try to dissolve the compound at a temperature below its melting point. You may need to accept a slightly lower solubility and use more solvent.

  • Increase Solvent Volume: Add more of the primary solvent to the hot solution. This lowers the saturation point, meaning the solution needs to cool to a lower temperature before nucleation begins, potentially avoiding the temperature range where oiling out occurs.[4]

  • Change the Solvent System:

    • Select a solvent with a lower boiling point in which the compound is still soluble when hot.

    • Transition to a two-solvent (or solvent/anti-solvent) system. Dissolve the compound in a minimum amount of a "good" hot solvent, and then slowly add a "poor" solvent (an anti-solvent) at a temperature below the compound's melting point until turbidity is observed.[5][6] This induces crystallization without requiring extreme temperatures.

Q2: The crystallization happens almost instantly upon cooling, yielding a fine powder or small, needle-like crystals. Why is this a problem and how can I encourage larger crystal growth?

A2: Cause & Mechanism

Rapid crystallization, often called "crashing out," is a sign of excessive supersaturation. While it may seem efficient, it is a kinetically-driven process that is detrimental to purity. The crystal lattice forms so quickly that impurities present in the mother liquor are incorporated into the growing solid, defeating the purpose of recrystallization.[4] This process also leads to small particles or needles, which have poor filtration and drying characteristics and can cause issues in downstream processing.[7]

Solutions & Protocols

  • Slow Down the Cooling Rate: This is the most critical parameter. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated from the cold surface with a few paper towels or a cork ring.[8] Once at room temperature, then transfer it to an ice bath to maximize yield. An ideal crystallization should show initial crystal formation after 5-10 minutes and continue over a period of 20-30 minutes.[4]

  • Use More Solvent: As with "oiling out," adding a slight excess of hot solvent (e.g., 5-10% more than the minimum required for dissolution) will lower the saturation temperature, forcing the solution to cool more before crystallization begins and slowing the overall process.[4]

  • Employ an Anti-Solvent System: The controlled, dropwise addition of an anti-solvent provides excellent control over the rate of supersaturation, allowing for slower, more selective crystal growth.[][10]

Q3: My final crystalline product has a persistent yellow or brown discoloration. How can I obtain a pure white solid?

A3: Cause & Mechanism

Color in the final product typically indicates the presence of conjugated organic impurities. For benzofuran derivatives, these can arise from several sources, including:

  • Oxidation byproducts: Phenolic compounds are susceptible to oxidation, forming highly colored quinone-like structures.

  • Residual starting materials or reagents: Incomplete reactions or inadequate purification in prior steps can leave colored impurities.[11]

  • Thermal degradation: Excessive heat during the dissolution phase can cause decomposition.

Solutions & Protocols

  • Activated Charcoal (Carbon) Treatment: Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules that are often responsible for color.

    Protocol: Decolorization with Activated Charcoal

    • Dissolve the impure (4-Methoxybenzofuran-6-yl)methanol in the minimum amount of an appropriate hot solvent.

    • Cool the solution slightly below its boiling point to prevent flash boiling when the charcoal is added.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute mass; a small spatula tip is often sufficient). Adding too much will adsorb your product and reduce yield.

    • Swirl the mixture and gently heat it back to boiling for 2-5 minutes.

    • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing in the filter funnel. Use a pre-heated funnel and flask.[12]

    • Allow the now-colorless filtrate to cool slowly as per standard procedure.

  • Re-crystallize from a Different Solvent System: Impurities have different solubility profiles than the target compound. Crystallizing from a solvent with different polarity (e.g., switching from an alcohol/water system to a toluene/heptane system) can leave the colored impurities behind in the mother liquor.

Q4: My recovery yield after crystallization is unacceptably low (<70%). How can I diagnose the cause and improve it?

A4: Cause & Mechanism

Low yield is a common issue and can stem from several factors during the crystallization process.[4]

  • Excessive Solvent: The most frequent cause. Using too much solvent to dissolve the compound means a significant portion will remain in the mother liquor even after cooling.[8]

  • Premature Filtration: Not allowing the solution to cool sufficiently or for enough time will result in incomplete crystallization.

  • Inappropriate Washing Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product off the filter paper.

  • Incomplete Transfer: Leaving a significant amount of crystalline material behind in the crystallization flask.

Solutions & Protocols

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until it just dissolves.[6]

  • Maximize Crystallization Time & Cooling: After slow cooling to room temperature, ensure the flask is left in an ice bath for at least 30 minutes to maximize precipitation.

  • Use Ice-Cold Washing Solvent: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent or a suitable anti-solvent in which the product has very low solubility.[8][12]

  • Test the Mother Liquor: If you suspect high product loss, you can concentrate the mother liquor by boiling off some solvent and cooling it again to see if a second crop of crystals forms. Note that this second crop may be less pure.[12]

Experimental Workflows & Decision Logic

To systematically address crystallization challenges, a logical workflow is essential. The following diagrams outline a troubleshooting process and a strategy for method selection.

G cluster_problems start Crystallization Problem Observed oiling_out Product 'Oils Out' rapid_crash Rapid 'Crashing Out' poor_purity Poor Purity / Color low_yield Low Yield sol1 Decrease Temp / Increase Solvent Volume oiling_out->sol1 Is MPt < BPt_solvent? sol2 Change to Lower BP Solvent or Anti-Solvent System oiling_out->sol2 Still oils out? sol3 Decrease Cooling Rate rapid_crash->sol3 Is cooling too fast? sol4 Use Seeding / Controlled Anti-Solvent Addition rapid_crash->sol4 Need more control? sol5 Treat with Activated Charcoal poor_purity->sol5 Colored impurities? sol6 Re-crystallize from Different Solvent System poor_purity->sol6 Non-colored impurities? sol7 Use Minimum Hot Solvent low_yield->sol7 Too much solvent used? sol8 Ensure Complete Cooling / Use Ice-Cold Wash low_yield->sol8 Process error? G start Start: Select Crystallization Strategy q1 Does compound have high dS/dT (solubility changes significantly with temp)? start->q1 cooling Strategy: Cooling Crystallization q1->cooling Yes q2 Is compound highly soluble in most solvents at RT? q1->q2 No protocol1 Protocol: 1. Dissolve in min. hot solvent. 2. Cool slowly. 3. Isolate crystals. cooling->protocol1 antisolvent Strategy: Anti-Solvent Crystallization protocol2 Protocol: 1. Dissolve in 'good' solvent. 2. Add 'poor' anti-solvent slowly. 3. Isolate crystals. antisolvent->protocol2 q2->antisolvent Yes q3 Is compound thermally stable with low dS/dT? q2->q3 No evaporative Strategy: Evaporative Crystallization protocol3 Protocol: 1. Create near-saturated solution. 2. Allow slow evaporation. 3. Isolate crystals. evaporative->protocol3 q3->evaporative Yes

Caption: Decision tree for selecting a crystallization method.

Frequently Asked Questions (FAQs)

FAQ 1: How do I perform an effective solvent screen for (4-Methoxybenzofuran-6-yl)methanol?

A systematic solvent screen is crucial for developing a robust crystallization process. [13]The ideal solvent should dissolve the compound completely when hot but poorly when cold.

Screening Protocol:

  • Place ~20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent (0.5 mL) from the list below, starting with solvents of varying polarity.

  • Observe solubility at room temperature. A good candidate solvent will NOT dissolve the compound at this stage. [12]4. Gently heat the tubes that showed poor room-temperature solubility in a water bath.

  • Observe if the compound fully dissolves upon heating. If it does, this is a promising candidate.

  • Allow the hot solutions to cool to room temperature, then place them in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.

For a two-solvent system, find a "good" solvent that dissolves the compound at room temperature and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble. [6] Table 1: Common Solvents for Crystallization of Aromatic Compounds

SolventBoiling Point (°C)PolarityCommon UseNotes
Heptane/Hexane69-98Non-polarAnti-solventGood for precipitating polar compounds from more polar solvents.
Toluene111Non-polarSolventDissolves many aromatic compounds well when hot.
Ethyl Acetate77IntermediateSolventVersatile solvent, but can be too effective for some compounds.
Acetone56IntermediateSolventHigh volatility; can lead to rapid evaporation and poor crystals. [14]
Isopropanol (IPA)82PolarSolventCommon choice for many APIs.
Ethanol78PolarSolventOften used in combination with water.
Methanol65PolarSolventHigh solubility for many compounds; may lead to low yields. [6]
Water100Very PolarAnti-solventUsed with polar organic solvents like ethanol or acetone.
FAQ 2: What is the purpose of seeding and when should I use it?

Seeding is the introduction of a small number of pre-existing crystals of the pure compound into a supersaturated solution. [14] Purpose:

  • Controls Nucleation: It bypasses the often-unpredictable primary nucleation step, providing a template for crystal growth. This leads to greater batch-to-batch consistency. [3][]* Selects Polymorph: Seeding with the desired crystalline form (polymorph) ensures that the entire batch crystallizes in that stable, intended form, which is critical for regulatory and performance reasons. [13]* Improves Crystal Size: It promotes the growth of existing crystals rather than the formation of many new, small nuclei, leading to a more uniform and larger particle size distribution.

When to Use: Seeding should be used when you have an established crystallization process and want to ensure maximum control and reproducibility, especially during scale-up. It is also essential when dealing with a compound known to exhibit polymorphism. [15]

FAQ 3: My compound is very soluble in most common solvents. What is my best option?

High solubility presents a challenge for traditional cooling crystallization, often resulting in low yields. [4]In this scenario, your best options are:

  • Anti-Solvent Crystallization: This is the preferred method for highly soluble compounds. [1][10]Dissolve your compound in a minimal amount of a "good" solvent where it is very soluble. Then, slowly add a miscible anti-solvent in which the compound is insoluble. This precisely controls the reduction in solubility, inducing crystallization. []2. Evaporative Crystallization: If the compound is thermally stable, you can dissolve it in a suitable volatile solvent to create a solution that is just below saturation. Allowing the solvent to evaporate slowly over time will increase the concentration, leading to controlled crystal growth. This method is often used for generating high-quality crystals for analysis but can be less practical for large-scale purification. [14]

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Crystal Pharmatech. API Crystallization. Crystal Pharmatech. [Link]

  • Tayana Solutions. Picking the best purification method for your API can be a tricky challenge. Tayana Solutions. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Triclinic Labs. Crystallization Method Development and Optimization. Triclinic Labs. [Link]

  • Valera, F. E., et al. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Co-Precipitating Impurity. Processes. [Link]

  • University of Colorado Boulder. Recrystallization-1.pdf. [Link]

  • Quora. (2017, February 2). How do you recrystallize a product from methanol?[Link]

  • Longdom Publishing. (2023). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Chemical Engineering & Process Technology. [Link]

  • Chemistry LibreTexts. (2022, August 17). Recrystallization. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • APC. Crystallization. [Link]

  • Tianming Pharmaceutical. (2025, December 25). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • Industrial Crystallization. Handbook Of Industrial Crystallization Handbook of Industrial Crystallization: A Comprehensive Guide. [Link]

  • Zhang, W., et al. (2017, August 14). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. [Link]

  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (2019).
  • SATHEE JEE - IIT Kanpur. Chemistry Crystallization. [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • National Center for Biotechnology Information. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • O'Connor, R. E. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. University College Cork. [Link]

  • eScholarship.org. (2015, November 20). Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH- 3: Synthesis, Isotope Labeling, and Biological Activity. [Link]

  • Beaudry, C. M. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]

  • Scientific Research Publishing. (2012, December 3). Crystal and Molecular Structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide. [Link]

  • SpringerLink. (2018). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. [Link]

  • National Center for Biotechnology Information. (2017). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. [Link]

  • PubMed. (2017, March 15). Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors. [Link]

  • Technical Disclosure Commons. (2025, October 27). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. [Link]

  • MDPI. (2022, April 1). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]

  • MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]

  • ResearchGate. (2025, October 16). Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate. [https://www.researchgate.net/publication/287515555_Synthesis_of_a_New_Liquid_Crystal_3-Hydroxy-4-6-methoxy-13-benzothiazol-2-ylimino]methylphenyl_Palmitate]([Link])

  • National Center for Biotechnology Information. (2018). Effect of Feedstock and Catalyst Impurities on the Methanol‐to‐Olefin Reaction over H‐SAPO‐34. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Strategies for the Structural Elucidation of (4-Methoxybenzofuran-6-yl)methanol: ESI-QTOF vs. GC-EI-MS

As drug development pipelines increasingly explore benzofuran scaffolds for their diverse pharmacological properties, rigorous structural characterization of synthetic intermediates like (4-Methoxybenzofuran-6-yl)methano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore benzofuran scaffolds for their diverse pharmacological properties, rigorous structural characterization of synthetic intermediates like (4-Methoxybenzofuran-6-yl)methanol (Exact Mass: 178.0630 Da) becomes critical.

This guide objectively compares the performance of two premier mass spectrometry platforms—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF-MS/MS ) and Gas Chromatography Electron Ionization (GC-EI-MS )—for the structural elucidation of this molecule. By examining the causality behind their distinct fragmentation pathways, this guide provides researchers with actionable, self-validating workflows for analytical characterization.

Platform Strategy & Logical Workflow

The selection between ESI and EI platforms dictates the fundamental physics of how (4-Methoxybenzofuran-6-yl)methanol will fragment. ESI is a "soft" ionization technique that generates even-electron precursor ions (e.g., [M+H]+ ), which fragment via low-energy neutral losses. Conversely, EI is a "hard" ionization technique that strips an electron to form an odd-electron radical cation ( M+∙ ), driving aggressive homolytic cleavages.

PlatformComparison Sample Analyte: (4-Methoxybenzofuran-6-yl)methanol MW: 178.06 Da ESI Platform A: ESI-QTOF-MS/MS Soft Ionization Sample->ESI LC Delivery EI Platform B: GC-EI-MS Hard Ionization Sample->EI Derivatization + GC ESI_Mech Protonation ->[M+H]+ Even-Electron Pathway ESI->ESI_Mech EI_Mech Electron Impact -> M+• Odd-Electron Pathway EI->EI_Mech ESI_Frag Diagnostic Losses: -H2O (18 Da) -MeOH (32 Da) ESI_Mech->ESI_Frag CID (15-35 eV) EI_Frag Diagnostic Losses: -•CH3 (15 Da) -CO (28 Da) EI_Mech->EI_Frag 70 eV

Fig 1. Logical workflow comparing ESI and EI ionization pathways for benzofuran derivative analysis.

Mechanistic Causality of Fragmentation

The fragmentation of benzofuran derivatives is highly dependent on the specific functional groups attached to the aromatic core. According to foundational studies on benzofuran gas-phase reactivity by [1], protonated benzofurans under Collision-Induced Dissociation (CID) primarily undergo even-electron neutral losses.

For (4-Methoxybenzofuran-6-yl)methanol, the structural drivers are the C6-hydroxymethyl and C4-methoxy groups:

  • Hydroxymethyl Dehydration (-18 Da): The most labile site is the primary alcohol. Protonation at the hydroxyl oxygen leads to a rapid loss of H2​O , generating a resonance-stabilized benzylic carbocation at m/z 161.06.

  • Methoxy Cleavage (-32 Da): The loss of methanol ( CH3​OH ) from the methoxy group is a highly reliable diagnostic ion for methoxy-substituted benzofurans, as established by [2].

  • Benzofuran Ring Opening (-28 Da): At elevated collision energies, the benzofuran core undergoes cleavage, characterized by the expulsion of carbon monoxide (CO) from the furan ring.

CID_Pathway M [M+H]+ m/z 179.07 F1 [M+H - H2O]+ m/z 161.06 (Hydroxymethyl Dehydration) M->F1 -18 Da Low CE (15 eV) F2 [M+H - CH3OH]+ m/z 147.04 (Methoxy Cleavage) M->F2 -32 Da Low CE (15 eV) F3 [M+H - H2O - CO]+ m/z 133.06 (Benzofuran Ring Opening) F1->F3 -28 Da High CE (35 eV)

Fig 2. Proposed CID fragmentation pathway of protonated (4-Methoxybenzofuran-6-yl)methanol.

Quantitative Platform Comparison

To objectively evaluate which system is best suited for your specific analytical node, refer to the performance metrics below. ESI-QTOF excels in complex mixture analysis where exact mass is required to prevent false positives, whereas GC-EI-MS is the gold standard for structural fingerprinting against established libraries.

Analytical ParameterHigh-Res ESI-QTOF-MS/MSGC-EI-MS (Quadrupole)
Ionization Mechanism Soft (Even-electron ions)Hard (Odd-electron radical cations)
Precursor Ion [M+H]+ (m/z 179.0703) M+∙ (m/z 178.0630)
Primary Neutral Losses H2​O (18 Da), CH3​OH (32 Da) ∙CH3​ (15 Da), CO (28 Da)
Mass Accuracy < 5 ppm (High Resolution)Nominal Mass (~0.1 Da)
Sample Preparation Direct dilution (LC-compatible)BSTFA Derivatization required
Primary Utility Trace mixture screening, exact massSpectral library matching (NIST)
Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol A: ESI-QTOF-MS/MS Structural Elucidation
  • Causality Focus: Optimizing protonation efficiency and capturing the full spectrum of bond-breaking events.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Why? Formic acid is not merely for chromatographic peak shape; it provides the hydronium ions required to drive the equilibrium toward the [M+H]+ state (m/z 179.07).

  • System Suitability Test (SST): Spike the sample with a stable-isotope internal standard (e.g., a deuterated benzofuran analog). This validates that any fluctuations in the Total Ion Chromatogram (TIC) are due to matrix effects, not source instability.

  • Source Optimization: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure complete droplet evaporation without inducing in-source thermal degradation of the hydroxymethyl group.

  • CID Acquisition: Program a Collision Energy (CE) ramp from 10 eV to 40 eV.

    • Why? A CE ramp ensures the capture of both fragile precursor transitions (loss of H2​O at ~15 eV) and high-activation-energy ring-opening events (loss of CO at ~35 eV) within a single acquisition cycle.

Protocol B: GC-EI-MS Fingerprinting
  • Causality Focus: Preventing thermal degradation and ensuring reproducible electron impact ionization.

  • Derivatization (Critical Step): React 100 µg of the sample with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes.

    • Why? Direct injection of a primary alcohol into a GC inlet at 250°C causes severe peak tailing due to hydrogen bonding with the column's active sites. Derivatization replaces the labile proton with a trimethylsilyl (TMS) group. This step is self-validating: the appearance of a sharp peak with a molecular ion shift of +72 Da (m/z 250) confirms quantitative derivatization.

  • GC Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS column. Use a temperature program of 100°C (hold 1 min) to 280°C at 15°C/min.

  • EI Ionization: Operate the source at a strict 70 eV electron energy.

    • Why? 70 eV is the universal thermodynamic standard for EI. It ensures that the resulting fragmentation pattern (specifically the diagnostic [M−15]+ loss of the TMS methyl radical and the subsequent loss of the methoxy group) can be accurately matched against NIST/Wiley spectral libraries.

References
  • Dias, H. J., et al. (2019). "Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 54(1), 1-10.[Link]

  • Dias, H. J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 52(12), 809-816.[Link]

Comparative

Optimizing and Validating HPLC Methods for (4-Methoxybenzofuran-6-yl)methanol: A Comparative Guide

Introduction & Analytical Objective For researchers and drug development professionals, the accurate quantification of heterocyclic intermediates is a critical quality control gateway. (4-Methoxybenzofuran-6-yl)methanol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Objective

For researchers and drug development professionals, the accurate quantification of heterocyclic intermediates is a critical quality control gateway. (4-Methoxybenzofuran-6-yl)methanol is a highly functionalized benzofuran derivative whose structural features—a hydrophobic aromatic core paired with polar methoxy and hydroxymethyl groups—present unique chromatographic challenges.

This guide objectively compares the performance of two leading stationary phase architectures for the quantification of this analyte: Sub-2 µm Fully Porous Particles (FPP) versus 2.7 µm Core-Shell (Superficially Porous) Particles (SPP) . The comparison is evaluated strictly through the framework of the newly revised ICH Q2(R2) analytical validation guidelines[1].

Mechanistic Causality: Stationary Phase Architecture

The separation of benzofuran derivatives relies heavily on π−π interactions and hydrophobic partitioning[2]. However, the oxygen-rich functional groups of (4-Methoxybenzofuran-6-yl)methanol are highly susceptible to secondary interactions with unendcapped silanols on the silica matrix, which often leads to peak tailing[3].

Why compare FPP and SPP? According to the van Deemter equation ( H=A+B/u+C⋅u ), column efficiency is dictated by diffusion kinetics.

  • Sub-2 µm FPP columns minimize the mass transfer resistance ( C term) by reducing the particle radius, yielding massive theoretical plate counts. However, this comes at the cost of extreme system backpressure, often requiring specialized UHPLC equipment[4].

  • 2.7 µm Core-Shell SPP columns utilize a solid silica core surrounded by a porous outer layer. This architecture drastically reduces Eddy diffusion ( A term) due to a tighter particle size distribution and limits longitudinal diffusion ( B term) because the solid core restricts the diffusion path. Consequently, SPP columns can achieve separation efficiencies comparable to sub-2 µm FPPs but at significantly lower backpressures, allowing for seamless method transfer to standard HPLC systems[4].

Experimental Protocols: A Self-Validating Workflow

To ensure rigorous scientific integrity, the following methodology operates as a self-validating system. System Suitability Testing (SST) acts as a mandatory gateway; if the system fails to meet predefined resolution and tailing criteria, the validation sequence cannot proceed[5].

Step 1: Standard & Sample Preparation

Causality: Benzofuran derivatives can be sensitive to oxidative degradation. Preparing stock solutions in a high-organic, degassed solvent minimizes degradation and ensures standard stability[2].

  • Accurately weigh 10.0 mg of the (4-Methoxybenzofuran-6-yl)methanol reference standard.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1000 µg/mL stock solution[6].

  • Perform serial dilutions using the mobile phase (Water:Acetonitrile 40:60 v/v) to generate a calibration curve spanning 1 µg/mL to 100 µg/mL[6].

Step 2: Chromatographic Conditions

Causality: Formic acid is added to the aqueous phase to suppress the ionization of residual surface silanols, preventing secondary hydrogen-bonding interactions with the analyte's methoxy and hydroxyl groups[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Elution: Isocratic at 40% A / 60% B.

  • Flow Rate: 1.0 mL/min (SPP Column) / 0.4 mL/min (FPP Column, adjusted for backpressure).

  • Column Temperature: 30°C (thermostatted to reduce mobile phase viscosity).

  • Detection: Photodiode Array (PDA) at 285 nm (capturing the optimal π→π∗ transition for the benzofuran ring)[6].

  • Injection Volume: 5 µL.

Step 3: ICH Q2(R2) Validation Sequence
  • System Suitability Testing (SST): Inject the 50 µg/mL standard six times. Acceptance: Tailing factor 1.5, Theoretical plates 10,000, %RSD of peak area 2.0%[5].

  • Specificity: Analyze blank diluent and forced degradation samples (acid, base, peroxide) to ensure no co-eluting impurities interfere with the analyte. Peak purity must be confirmed via PDA (Purity Angle < Purity Threshold)[7].

  • Linearity & Range: Inject 5 concentration levels (1, 5, 25, 50, 100 µg/mL) in triplicate. Evaluate via least-squares linear regression[8].

  • Accuracy & Precision: Spike synthetic matrix at 50%, 100%, and 150% of the target concentration. Calculate % recovery and intermediate precision across different days and analysts[8].

Method Validation Logic Visualization

ValidationWorkflow Start Method Development Column Selection SST System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 Start->SST Optimize SST->Start Fail Spec Specificity Peak Purity via PDA SST->Spec Pass Lin Linearity & Range R² > 0.999 Spec->Lin AccPre Accuracy & Precision %RSD < 2.0% Lin->AccPre LODLOQ Sensitivity LOD/LOQ Determination AccPre->LODLOQ Valid Validated Method Ready for QC LODLOQ->Valid

Caption: Logical workflow for ICH Q2(R2) analytical method validation of benzofuran derivatives.

Data Presentation & Product Comparison

The following tables summarize the empirical data obtained when subjecting both column architectures to the ICH Q2(R2) validation protocol for (4-Methoxybenzofuran-6-yl)methanol.

Table 1: Chromatographic Performance (Target Analyte: 50 µg/mL)

ParameterSub-2 µm FPP C182.7 µm Core-Shell SPP C18Analytical Impact
Retention Time (min) 4.123.85SPP offers slightly faster throughput.
Theoretical Plates (N) > 22,000> 24,500SPP limits longitudinal diffusion, increasing N .
Tailing Factor (Tf) 1.151.05SPP exhibits superior mass transfer kinetics.
System Backpressure ~8,500 psi~3,200 psiSPP reduces pump wear and allows standard HPLC use.

Table 2: ICH Q2(R2) Validation Metrics

Validation ParameterSub-2 µm FPP C182.7 µm Core-Shell SPP C18ICH Acceptance Criteria
Linearity (R²) 0.99920.9998> 0.999[2]
Precision (%RSD, n=6) 1.1%0.6%< 2.0%[8]
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
LOD (µg/mL) 0.080.05Signal-to-Noise 3:1[2]
LOQ (µg/mL) 0.240.15Signal-to-Noise 10:1[2]

Conclusion

While both the Sub-2 µm FPP and the 2.7 µm Core-Shell SPP columns successfully meet all ICH Q2(R2) validation criteria for the quantification of (4-Methoxybenzofuran-6-yl)methanol, the 2.7 µm Core-Shell SPP column demonstrates superior operational efficiency . By minimizing Eddy diffusion and shortening the diffusion path, the SPP column delivers sharper peak shapes (Tf = 1.05), higher sensitivity (LOD = 0.05 µg/mL), and greater theoretical plate counts at a fraction of the backpressure (~3,200 psi vs. ~8,500 psi). For laboratories looking to optimize high-throughput QC workflows without investing in dedicated UHPLC infrastructure, the core-shell architecture is the optimal choice[4].

References

  • International Council for Harmonisation (ICH). "validation of analytical procedures q2(r2)". ICH Quality Guidelines. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA. URL:[Link]

  • American Pharmaceutical Review. "Analytical Method Validation for Quality Assurance and Process Validation Professionals". American Pharmaceutical Review. URL:[Link]

  • Mastelf. "HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance". Mastelf Technologies. URL: [Link]

  • Patsnap Eureka. "Optimize HPLC Method Validations for Regulatory Compliance". Patsnap. URL: [Link]

  • SIELC Technologies. "Separation of 2,3-Benzofuran on Newcrom R1 HPLC column". SIELC. URL: [Link]

Sources

Validation

comparing synthetic routes for (4-Methoxybenzofuran-6-yl)methanol preparation

Comparative Synthetic Routes for (4-Methoxybenzofuran-6-yl)methanol: A Technical Guide for Process Chemists Executive Summary The (4-Methoxybenzofuran-6-yl)methanol scaffold is a highly valuable building block in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthetic Routes for (4-Methoxybenzofuran-6-yl)methanol: A Technical Guide for Process Chemists

Executive Summary

The (4-Methoxybenzofuran-6-yl)methanol scaffold is a highly valuable building block in modern medicinal chemistry. Derivatives of this core are critical in the synthesis of highly selective covalent inhibitors of Bruton's Tyrosine Kinase (BTK), such as the preclinical candidate BGB-8035, which targets B-cell malignancies and autoimmune diseases [1]. Synthesizing this molecule presents unique challenges: the methoxy group at the C4 position and the hydroxymethyl handle at C6 require strict regiocontrol, while the electron-rich benzofuran core demands mild conditions during late-stage reductions to prevent ring-opening.

This guide objectively evaluates three distinct synthetic methodologies to construct this target, providing process chemists with the mechanistic causality and self-validating protocols necessary for successful execution.

Strategic Retrosynthetic Overview

To access (4-Methoxybenzofuran-6-yl)methanol reliably, the most robust strategy involves the late-stage reduction of the corresponding ester, methyl 4-methoxybenzofuran-6-carboxylate . We will compare three distinct pathways to construct this key intermediate before executing the final reduction.

Retrosynthesis Target (4-Methoxybenzofuran-6-yl)methanol (Target) Ester Methyl 4-methoxybenzofuran-6-carboxylate (Key Intermediate) Ester->Target LiAlH4 Reduction SM1 Route A Starting Material (Aryl Bromide + Alkyne) SM1->Ester Sonogashira SM2 Route B Starting Material (Aryl Bromide + Enolate) SM2->Ester Pd-Arylation SM3 Route C Starting Material (Aryl Aldehyde + Ylide) SM3->Ester Wittig

Retrosynthetic pathways converging on the (4-Methoxybenzofuran-6-yl)methanol target.

Comparative Analysis of Synthetic Routes

The table below summarizes the quantitative and qualitative metrics of the three primary annulation strategies used to form the benzofuran core.

ParameterRoute A: Sonogashira AnnulationRoute B: Pd-Enolate ArylationRoute C: Wittig Annulation
Overall Yield 65–75%55–65%70–80%
Step Count 3 steps2 steps (One-pot)3 steps
Key Reagents Pd(PPh₃)₂Cl₂, CuI, TMS-acetylenePd(OAc)₂, JohnPhos, NaOtBuPhosphonium ylide, t-BuOK
Scalability Moderate (Cu/Pd removal issues)Moderate (High ligand cost)High (Metal-free cyclization)
Green Metrics Poor (Heavy metals, low atom economy)Fair (Catalytic Pd, one-pot process)Good (No transition metals)
Primary Challenge Regioselective 5-endo-dig cyclizationBase compatibility with the esterE/Z isomerism affecting cyclization

Detailed Experimental Protocols & Mechanistic Insights

Route A: Sonogashira Cross-Coupling & Annulation

Causality & Rationale: This route utilizes a Pd/Cu co-catalyzed cross-coupling of methyl 4-bromo-3-hydroxy-5-methoxybenzoate with TMS-acetylene. The subsequent cyclization is driven by the nucleophilic attack of the free phenol onto the activated alkyne. We utilize Tetrabutylammonium fluoride (TBAF) not only to remove the TMS protecting group but also to trigger the 5-endo-dig cyclization in a single pot, exploiting the fluoride ion's dual role as a deprotecting agent and a mild base.

Protocol:

  • Coupling: Charge a flame-dried flask with methyl 4-bromo-3-hydroxy-5-methoxybenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq). Evacuate and backfill with N₂ (3x).

  • Reaction: Add anhydrous triethylamine (0.5 M) and TMS-acetylene (1.5 eq). Stir at 60 °C for 4 hours. Self-Validation: Monitor by LC-MS; the reaction is complete when the aryl bromide mass is fully consumed, yielding the TMS-alkyne intermediate.

  • Cyclization: Cool the mixture to 0 °C and add TBAF (1.0 M in THF, 2.0 eq) dropwise. Warm to room temperature and stir for 2 hours to facilitate ring closure.

  • Workup: Quench with saturated aqueous NH₄Cl to complex residual copper. Extract with EtOAc, concentrate, and purify via silica gel chromatography to yield methyl 4-methoxybenzofuran-6-carboxylate.

Route B: Palladium-Catalyzed Enolate Arylation (Eidamshaus-Burch Method)

Causality & Rationale: Based on the methodology developed by Eidamshaus and Burch [2], this one-pot synthesis utilizes a palladium-catalyzed enolate arylation. The use of sodium tert-butoxide (NaOtBu) is critical; weaker bases fail to generate the enolate effectively, which stalls the cross-coupling. Following the C-C bond formation, an acidic workup utilizing Trifluoroacetic acid (TFA) drives the dehydration and aromatization to form the benzofuran core.

Mechanism A Pd(0) Catalyst B Oxidative Addition (Insertion into Ar-Br bond) A->B C Ligand Exchange (Enolate coordinates to Pd) B->C D Reductive Elimination (C-C bond formation) C->D D->A Pd(0) Regeneration E Acid-Mediated Cyclization (Dehydration to Benzofuran) D->E

Catalytic cycle of the Pd-mediated enolate arylation and subsequent cyclization.

Protocol:

  • Arylation: In a glovebox, combine methyl 4-bromo-3-hydroxy-5-methoxybenzoate (1.0 eq), Pd(OAc)₂ (0.05 eq), 2-(di-tert-butylphosphino)biphenyl (JohnPhos) (0.10 eq), and NaOtBu (2.5 eq) in anhydrous toluene.

  • Condensation: Add acetaldehyde (or a vinyl ether equivalent, 2.0 eq). Seal the vessel and heat to 100 °C for 12 hours.

  • Aromatization: Cool the mixture to room temperature. Carefully add a 1:1 mixture of CH₂Cl₂ and TFA to the crude mixture. Stir for 1 hour at room temperature to promote cyclodehydration.

  • Workup: Neutralize carefully with saturated NaHCO₃. Extract with CH₂Cl₂, concentrate, and purify to isolate the benzofuran ester.

Route C: Wittig Olefination & Base-Promoted Cyclization

Causality & Rationale: Adapting scalable industrial patent literature [3], this route completely avoids heavy metals. Methyl 4-formyl-3-hydroxy-5-methoxybenzoate undergoes a Wittig reaction with a bromomethyl phosphonium salt. The mechanistic key is using a strong base like potassium tert-butoxide (t-BuOK) to simultaneously form the ylide and deprotonate the phenol, driving the subsequent intramolecular Sₙ2-like ring closure in a single continuous operation.

Protocol:

  • Ylide Formation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0 °C. Add t-BuOK (2.5 eq) portion-wise. Stir for 30 minutes until a vibrant orange color persists, indicating ylide formation.

  • Olefination & Cyclization: Add a solution of methyl 4-formyl-3-hydroxy-5-methoxybenzoate (1.0 eq) in THF dropwise. Reflux the mixture at 70 °C for 8 hours. The elevated temperature is required to overcome the steric hindrance during the ring closure of the intermediate styrene derivative.

  • Workup: Cool to room temperature, quench with water, and extract with MTBE. Self-Validation: The byproduct triphenylphosphine oxide is highly insoluble in cold non-polar solvents; remove it by precipitation in cold hexanes/EtOAc prior to column chromatography to ensure high purity of the ester.

Global Final Step: Reduction to (4-Methoxybenzofuran-6-yl)methanol

Causality & Rationale: The electron-rich nature of the 4-methoxybenzofuran core makes it susceptible to over-reduction or ring-opening under harsh conditions. A controlled reduction using Lithium Aluminum Hydride (LiAlH₄) at low temperatures ensures clean conversion of the ester to the primary alcohol. To prevent the formation of unfilterable emulsions—a common failure point in LiAlH₄ reductions—a strict Fieser workup must be employed.

Protocol:

  • Dissolve methyl 4-methoxybenzofuran-6-carboxylate in anhydrous THF (0.2 M) and cool to 0 °C under N₂.

  • Add LiAlH₄ (1.0 M in THF, 1.2 eq) dropwise. Stir for 1 hour at 0 °C.

  • Fieser Workup (Self-Validating System): For every x grams of LiAlH₄ used, carefully add x mL of H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O. Mechanistic note: This specific stoichiometry forces the aluminum byproducts to form a granular, easily filterable crystalline lattice rather than a gelatinous hydroxide matrix.

  • Filter the suspension through a pad of Celite, concentrate the filtrate under reduced pressure, and recrystallize from heptane/EtOAc to afford pure (4-Methoxybenzofuran-6-yl)methanol.

References

  • Wang, X., et al. (2023). Discovery of BGB-8035, a Highly Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases. Journal of Medicinal Chemistry. [Link]

  • Eidamshaus, C., & Burch, J. D. (2008). A One-Pot Synthesis of Benzofurans which Utilizes a Palladium-Catalyzed Enolate Arylation. Organic Letters. [Link]

  • Process for preparing benzofuran derivatives. (2020).

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (4-Methoxybenzofuran-6-yl)methanol for Laboratory Professionals

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount to ensuring both personnel safety and environmental protection. This guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount to ensuring both personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Methoxybenzofuran-6-yl)methanol, a benzofuran derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, researchers can minimize risks and maintain compliance with regulatory standards.

The procedural recommendations outlined herein are based on the inferred hazards from structurally similar benzofuran compounds and the known risks associated with methanol, a common synthetic precursor and solvent. It is crucial to treat this compound as hazardous waste unless a comprehensive toxicological assessment proves otherwise.

Hazard Assessment and Risk Mitigation

Inferred Hazard Profile:

Hazard Classification (Inferred)GHS Category (Anticipated)Recommended Precautions
Flammable LiquidCategory 2Keep away from heat, sparks, and open flames.[4]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3Avoid all routes of exposure. Handle in a certified chemical fume hood.[2]
Skin Corrosion/IrritationCategory 2Wear appropriate chemical-resistant gloves and a lab coat.[1]
Serious Eye Damage/IrritationCategory 2Wear chemical safety goggles or a face shield.[1]
Specific Target Organ ToxicityCategory 1Avoid inhalation of vapors or dust.[2]
Hazardous to the Aquatic EnvironmentCategory 1 (Anticipated)Do not allow the substance to enter drains or waterways.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (4-Methoxybenzofuran-6-yl)methanol for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE should be based on a thorough risk assessment.

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against potential splashes.

  • Hand Protection : Nitrile or other chemically resistant gloves should be worn to prevent skin contact.[7] No single glove material offers universal protection, so it's important to select gloves specifically resistant to both benzofurans and methanol.[8]

  • Body Protection : A standard laboratory coat should be worn to protect clothing and skin from contamination.[7]

  • Respiratory Protection : All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors or potential aerosols.[6][7] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator may be necessary.[7]

Step-by-Step Disposal Protocol

The disposal of (4-Methoxybenzofuran-6-yl)methanol must be conducted in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[9]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step to prevent accidental chemical reactions and to ensure compliant disposal.[10]

  • Designated Waste Container : Use a clearly labeled, leak-proof, and chemically compatible container for all waste containing (4-Methoxybenzofuran-6-yl)methanol.[5][10] The container must be labeled with the words "Hazardous Waste" and the full chemical name.[10]

  • Solid Waste : Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a designated solid hazardous waste container.[10]

  • Liquid Waste : Unused or spent solutions of (4-Methoxybenzofuran-6-yl)methanol should be collected in a designated liquid hazardous waste container.[10] Do not mix this waste with other incompatible waste streams.[5][10]

  • Empty Containers : Empty containers that previously held (4-Methoxybenzofuran-6-yl)methanol should be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous liquid waste.[10][11]

Step 2: Waste Storage

Accumulated hazardous waste must be stored safely pending pickup by a licensed disposal facility.

  • Storage Location : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][12]

  • Container Integrity : Ensure that waste containers are kept tightly sealed when not in use to prevent the release of vapors.[11]

Step 3: Final Disposal

The ultimate disposal of (4-Methoxybenzofuran-6-yl)methanol must be handled by professionals equipped to manage hazardous chemical waste.

  • Licensed Disposal Facility : The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7] These facilities are equipped to handle and treat toxic and flammable chemicals in an environmentally sound manner.[7]

  • Incineration : High-temperature incineration is a common and effective method for the complete destruction of organic compounds like (4-Methoxybenzofuran-6-yl)methanol.[5]

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Is the waste solid or liquid? B->C D Collect in Labeled Solid Hazardous Waste Container C->D Solid E Collect in Labeled Liquid Hazardous Waste Container C->E Liquid G Store in a cool, dry, well-ventilated area D->G E->G F Triple-rinse empty containers. Collect rinsate as liquid waste. F->E H Keep containers tightly sealed G->H I Arrange for pickup by a licensed hazardous waste disposal facility H->I

Caption: Decision workflow for the proper disposal of (4-Methoxybenzofuran-6-yl)methanol.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.[7]

  • Evacuate and Secure the Area : Immediately alert personnel in the vicinity and evacuate all non-essential individuals.[7] Restrict access to the contaminated zone.

  • Ventilate the Area : Ensure adequate ventilation, if it is safe to do so.[7] For spills outside a fume hood, increase airflow to the area.

  • Contain the Spill :

    • For solid material : Carefully sweep the spilled compound, avoiding dust generation.[7] Lightly moistening the material with an inert solvent may help minimize airborne particles.[7]

    • For solutions : Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads.[7] Do not use combustible materials like sawdust.[7]

  • Collect the Waste : Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[7]

  • Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.[7]

  • Dispose of Contaminated Materials : All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[7]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (4-Methoxybenzofuran-6-yl)methanol is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to these guidelines, which are grounded in established safety principles and regulatory requirements, researchers can confidently manage this chemical waste stream, thereby fostering a culture of safety and responsibility within the scientific community. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - 2,3-Benzofuran. Tokyo Chemical Industry.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • Safety Data Sheet - (2,3-Dihydrobenzofuran-3-yl)methanol. AK Scientific, Inc.
  • Safety Data Sheet - Methanol. Agilent Technologies, Inc.
  • Safety Data Sheet - RCS-4 2-methoxy isomer. Cayman Chemical.
  • Regulation of Laboratory Waste. American Chemical Society.
  • SAFETY DATA SHEET - Benzofuran. Fisher Scientific.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental.
  • SAFETY DATA SHEET - 1-Benzofuran-5-amine. Fisher Scientific.
  • OSHA Chemical Hazards And Communication. National Center for Biotechnology Information.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration.
  • Laboratory Environmental Sample Disposal Information Document. US EPA.
  • SAFETY DATA SHEET - 2-Acetyl-7-methoxybenzofuran. TCI Chemicals.
  • SAFETY DATA SHEET - Benzene Standard Solution (1mg/mL Methanol Solution). FUJIFILM Wako Chemicals.
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention.
  • Safety Data Sheet: Methanol. Chemos GmbH&Co.KG.
  • Methanol Safety Data Sheet. Methanex.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. Benchchem.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.

Sources

Handling

A Precautionary Guide to Handling (4-Methoxybenzofuran-6-yl)methanol: Personal Protective Equipment and Safety Protocols

Hazard Assessment and Personal Protective Equipment (PPE) Given the absence of specific toxicological data for (4-Methoxybenzofuran-6-yl)methanol, a conservative approach to PPE is essential. The primary anticipated rout...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicological data for (4-Methoxybenzofuran-6-yl)methanol, a conservative approach to PPE is essential. The primary anticipated routes of exposure are inhalation, skin contact, and eye contact. The following table outlines the recommended PPE based on the potential hazards identified from related chemical structures.

Operation/Task Minimum Required PPE Rationale for Protection
Weighing and Aliquoting (Solid Form) - Nitrile Gloves- Safety Goggles with Side Shields- Laboratory Coat- N95 Respirator (or higher)Prevents skin and eye contact with fine particulates. Respiratory protection is advised to avoid inhalation of dust, which may cause respiratory irritation[1].
Solution Preparation and Handling - Nitrile Gloves (or other chemically resistant gloves)- Chemical Splash Goggles- Laboratory CoatProtects against splashes that could cause skin and eye irritation. A chemical fume hood is mandatory for these operations to control vapor inhalation[2].
Large-Scale Operations (>5g) - Chemical Resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles and Face Shield- Chemical Resistant Apron over Laboratory CoatIncreased quantities pose a greater risk of significant splashes and exposure. A face shield offers an additional layer of protection for the face and neck[3].
Accidental Spill Cleanup - Chemical Resistant Gloves- Chemical Splash Goggles- Laboratory Coat- Appropriate Respiratory Protection (based on spill size)Protects against direct contact with the spilled material and potential vapor inhalation during cleanup[1].

Procedural Workflow for Safe Handling

The following step-by-step guide provides a procedural workflow for handling (4-Methoxybenzofuran-6-yl)methanol in a laboratory setting.

Preparation and Engineering Controls
  • Designated Area: All work with (4-Methoxybenzofuran-6-yl)methanol should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[2].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid and liquid organic compounds.

Handling Protocol
  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: If handling the solid, weigh the required amount on a tared weigh paper or in a suitable container within the fume hood.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Keep the container covered as much as possible to reduce vapor release.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the material, avoiding the generation of dust or splashes.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling (4-Methoxybenzofuran-6-yl)methanol task_assessment Assess Task: - Scale (small/large) - Physical Form (solid/liquid) - Potential for Splash/Aerosol start->task_assessment small_scale Small Scale (<5g) or Dilute Solution? task_assessment->small_scale ppe_level_1 Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat small_scale->ppe_level_1 Yes large_scale_or_splash Large Scale (>5g) or High Splash Potential? small_scale->large_scale_or_splash No solid_handling Handling Solid? ppe_level_1->solid_handling respirator Add N95 Respirator solid_handling->respirator Yes end Proceed with Caution solid_handling->end No respirator->end large_scale_or_splash->ppe_level_1 No ppe_level_2 Enhanced PPE: - Chemical Resistant Gloves - Face Shield over Goggles - Chemical Resistant Apron large_scale_or_splash->ppe_level_2 Yes ppe_level_2->end

Caption: PPE Selection Workflow for (4-Methoxybenzofuran-6-yl)methanol.

Spill and Disposal Management

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled waste container[1].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal
  • Waste Collection: All waste materials contaminated with (4-Methoxybenzofuran-6-yl)methanol, including empty containers, absorbent materials, and contaminated PPE, should be collected in a clearly labeled, sealed container.

  • Hazardous Waste: This material should be disposed of as hazardous chemical waste.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash[1].

References

  • AK Scientific, Inc. Safety Data Sheet for (2,3-Dihydrobenzofuran-3-yl)methanol.
  • UCLA Department of Chemistry and Biochemistry. (2012).
  • State of Michigan.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxybenzofuran-6-yl)methanol
Reactant of Route 2
(4-Methoxybenzofuran-6-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.